Cyclobutylsulfonylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78710-80-2 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
cyclobutylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
NZUWMYCUXLQRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Cyclobutylsulfonylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylsulfonylbenzene is a sulfone-containing aromatic organic compound. Its physicochemical properties are crucial for understanding its behavior in various chemical and biological systems, informing applications in medicinal chemistry, materials science, and chemical synthesis. Due to a lack of available experimental data, this guide presents computationally predicted properties and outlines the standard experimental protocols for their determination. The data provided for the closely related structure, Cyclobutylsulfanylsulfonylbenzene, offers a valuable point of reference.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and handling requirements.
Data Presentation
The following table summarizes the available computed physicochemical data for Cyclobutylsulfanylsulfonylbenzene, a structurally analogous compound, which can serve as an estimate for this compound.
| Property | Predicted Value (for Cyclobutylsulfanylsulfonylbenzene) | Reference |
| Molecular Weight | 228.3 g/mol | [1] |
| XLogP3-AA (logP) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 67.8 Ų | [1] |
| Exact Mass | 228.02787197 Da | [1] |
| Molecular Formula | C₁₀H₁₂O₂S₂ | [1] |
Note: These are computationally derived properties for a similar compound and should be confirmed by experimental measurement for this compound.
Experimental Protocols for Physicochemical Property Determination
Accurate characterization of this compound requires empirical determination of its physicochemical properties. The following are standard laboratory protocols for these measurements.
Melting Point Determination
The melting point is a key indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.[2][4]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially near the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[2][5] A sharp melting point range (0.5-1°C) is indicative of a pure compound.[2]
Workflow for Melting Point Determination
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid compound.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[6][7]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[6]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[6][8]
-
Heating and Observation: The apparatus is heated gently. When a rapid and continuous stream of bubbles emerges from the open end of the capillary tube, the heating is stopped.[9]
-
Recording: The temperature is noted at the point when the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point.[9]
Solubility Determination
Solubility in various solvents is critical for reaction setup, purification, and formulation.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities is used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated sulfuric acid.
-
Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[10] The solvent (e.g., 0.75 mL) is added in portions, with vigorous shaking after each addition.[10]
-
Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in water, its solubility in acidic and basic solutions can indicate the presence of acidic or basic functional groups.
Logical Flow for Solubility Classification
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.[11] The two phases are pre-saturated with each other.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[11][12]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in both the n-octanol and water phases is measured, typically using a technique like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11][13]
Conclusion
References
- 1. Cyclobutylsulfanylsulfonylbenzene | C10H12O2S2 | CID 176422303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutylsulfonylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of cyclobutylsulfonylbenzene, a valuable building block in medicinal chemistry and materials science. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the target compound, presenting all quantitative data in clearly structured tables and employing visualizations to illustrate key processes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nucleophilic substitution reaction between thiophenol and a suitable cyclobutyl halide, such as cyclobutyl bromide, to form cyclobutyl phenyl sulfide. The subsequent step is the oxidation of the resulting sulfide to the corresponding sulfone.
Synthesis of Cyclobutyl Phenyl Sulfide
The formation of the thioether linkage is accomplished by the reaction of thiophenol with cyclobutyl bromide in the presence of a base. The base deprotonates the thiol group of thiophenol, generating a more nucleophilic thiophenolate anion, which then displaces the bromide ion from cyclobutyl bromide.
Reaction:
Oxidation of Cyclobutyl Phenyl Sulfide to this compound
The oxidation of the sulfide to the sulfone is a crucial step and can be accomplished using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[1][2] The use of a stoichiometric amount of the oxidizing agent is critical to ensure the complete conversion of the sulfide to the sulfone without significant side-product formation.
Reaction:
Synthesis Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Cyclobutyl Phenyl Sulfide
Materials:
-
Thiophenol
-
Cyclobutyl bromide
-
Potassium carbonate (or other suitable base)
-
Acetone (or other suitable solvent)
-
Petroleum ether (for extraction)
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiophenol in acetone, add an equimolar amount of cyclobutyl bromide and a slight excess of potassium carbonate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with petroleum ether.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted thiophenol, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclobutyl phenyl sulfide.
-
Purify the crude product by distillation under reduced pressure.
Synthesis of this compound
Materials:
-
Cyclobutyl phenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide
-
Dichloromethane (if using m-CPBA) or Glacial acetic acid (if using H₂O₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using m-CPBA:
-
Dissolve cyclobutyl phenyl sulfide in dichloromethane and cool the solution in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[1]
Procedure using Hydrogen Peroxide:
-
Dissolve cyclobutyl phenyl sulfide in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.
-
Carefully neutralize the resulting solution with an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[2]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Characterization Workflow Diagram
References
- 1. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of Cyclobutylsulfonylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclobutylsulfonylbenzene and the Importance of Solubility
This compound belongs to the class of organic compounds known as sulfones. The sulfonyl group (-SO₂-) is a strongly polar functional group, which significantly influences the physicochemical properties of the molecule, including its solubility.[1] The presence of both a non-polar cyclobutyl group and an aromatic benzene ring, combined with the polar sulfonyl group, results in a molecule with a nuanced solubility profile.
In drug development, solubility is a critical parameter that affects a compound's bioavailability, formulation, and administration route. For chemists, understanding solubility is essential for designing reaction conditions, purification strategies, and for the development of new materials.
Expected Solubility Profile
While specific data is not available, the solubility of this compound can be predicted qualitatively based on the principle of "like dissolves like".
-
Polar Aprotic Solvents: Due to the polar sulfonyl group, this compound is expected to exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the sulfonyl group.
-
Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is also anticipated. While the molecule does not have traditional hydrogen bond donating capabilities, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
-
Non-polar Solvents: In non-polar solvents such as toluene and hexane, the solubility is expected to be lower. The non-polar cyclobutyl and phenyl groups will contribute to some solubility, but the highly polar sulfonyl group will limit miscibility.
Temperature is also a key factor, with solubility generally increasing with a rise in temperature.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are standard methods for determining the solubility of a solid compound in a liquid solvent.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. For finer suspensions, centrifugation at the same temperature is recommended to separate the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Analysis: Accurately weigh a known volume of the filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in terms of mass per volume or mass per mass of solvent.
-
HPLC Analysis: Dilute a known volume of the filtrate with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Presentation
All quantitative data should be summarized in a structured table for clear comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Example Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
References
Cyclobutylsulfonylbenzene Derivatives: A Technical Deep-Dive into Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The cyclobutylsulfonylbenzene scaffold is an emerging pharmacophore with demonstrated potential for modulating key biological targets implicated in a range of human diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, focusing on their roles as G-protein coupled receptor 120 (GPR120) agonists and flap endonuclease 1 (FEN1) inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Biological Activities and Therapeutic Potential
This compound derivatives have primarily been investigated for their potential in two distinct therapeutic areas: metabolic diseases and oncology. This is based on their activity as modulators of GPR120 and FEN1, respectively.
GPR120 Agonism: Implications for Metabolic and Inflammatory Disorders
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids that plays a crucial role in glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses.[1][2] Agonism of GPR120 has been identified as a promising therapeutic strategy for type 2 diabetes, obesity, and other metabolic syndromes.[1][3] The anti-inflammatory effects mediated by GPR120 are also of significant interest.[4]
Patent literature discloses derivatives of this compound as potent and selective agonists of GPR120. These compounds are proposed for the treatment of metabolic diseases, including obesity and Type II Diabetes Mellitus, as well as inflammatory conditions.[5][6]
FEN1 Inhibition: A Strategy for Cancer Therapy
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in the processing of Okazaki fragments during lagging-strand synthesis and in the base excision repair pathway.[5][7] Overexpression of FEN1 is observed in numerous cancers, and its inhibition is being explored as a therapeutic strategy to induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] FEN1 inhibitors can also sensitize cancer cells to DNA-damaging chemotherapeutic agents.[8]
Derivatives containing the this compound moiety have been described in patent literature as "flap modulators," suggesting their potential as FEN1 inhibitors.[5]
Quantitative Biological Data
While extensive peer-reviewed data on specific this compound derivatives is limited, the following table summarizes representative data for analogous compounds targeting GPR120 and FEN1 to provide a quantitative context for their potential activities.
| Target | Compound Class | Representative Compound | Activity | Value | Reference |
| GPR120 | Phenylpropanoic Acid Derivatives | TUG-891 | EC50 (Human) | 30 nM | [9] |
| Phenylpropanoic Acid Derivatives | TUG-891 | EC50 (Mouse) | 120 nM | [9] | |
| FEN1 | N-hydroxyurea derivatives | Compound #8 | IC50 | ~5 µM | [5] |
| N-hydroxyurea derivatives | Compound #20 | IC50 | < 5 µM | [5] | |
| Arylstibonic acid derivatives | NSC-13755 | IC50 | 0.93 µM | [10] | |
| Thienopyrimidine diones | 3-hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | IC50 | ~10 µM | [10] |
Experimental Protocols
Detailed methodologies for assessing the biological activity of GPR120 agonists and FEN1 inhibitors are crucial for the evaluation of novel this compound derivatives. The following sections provide representative protocols for key in vitro assays.
GPR120 Activation Assays
3.1.1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq-coupled GPR120 receptor.
-
Cell Line: HEK293 cells stably expressing human or mouse GPR120.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound derivatives) and a reference agonist (e.g., TUG-891 or a long-chain fatty acid like α-linolenic acid).
-
-
Procedure:
-
Seed GPR120-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Measure baseline fluorescence using a fluorescent plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader).
-
Add the compound solutions to the cell plate and immediately begin kinetic fluorescence measurements.
-
Record the maximum fluorescence intensity post-compound addition.
-
Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Calculate EC50 values by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3.1.2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key step in G-protein coupled receptor signaling and desensitization.
-
Assay Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET). GPR120 is fused to a BRET donor (e.g., Renilla luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced interaction brings the donor and acceptor into proximity, resulting in a BRET signal.
-
Procedure:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the GPR120-donor fusion and the β-arrestin-acceptor fusion.
-
Plate the transfected cells in a white, opaque microplate.
-
Add the luciferase substrate (e.g., coelenterazine h) to the wells.
-
Add serial dilutions of the test compounds.
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). EC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration.
-
FEN1 Inhibition Assays
3.2.1. Fluorescence Resonance Energy Transfer (FRET)-based Cleavage Assay
This assay measures the cleavage of a synthetic DNA substrate by FEN1, resulting in the separation of a FRET pair (a fluorophore and a quencher) and an increase in fluorescence.
-
Substrate: A synthetic DNA oligonucleotide designed to form a flap structure, with a fluorophore (e.g., FAM) on one side of the cleavage site and a quencher (e.g., DABCYL) on the other.
-
Reagents:
-
Recombinant human FEN1 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds and a known FEN1 inhibitor (e.g., NSC-13755) as a positive control.
-
-
Procedure:
-
In a microplate, add the FRET-labeled DNA substrate and the test compound at various concentrations.
-
Initiate the reaction by adding FEN1 enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. IC50 values are calculated by plotting the percentage of FEN1 inhibition against the logarithm of the inhibitor concentration.[11]
-
3.2.2. Clonogenic Survival Assay
This cell-based assay assesses the ability of a FEN1 inhibitor to sensitize cancer cells to DNA-damaging agents or to induce synthetic lethality.[12]
-
Cell Lines: A cancer cell line of interest (e.g., a BRCA-deficient ovarian cancer cell line like PEO1).
-
Reagents:
-
Test FEN1 inhibitor.
-
A DNA-damaging agent (e.g., cisplatin) if assessing chemo-sensitization.
-
Cell culture medium and supplements.
-
Crystal violet staining solution.
-
-
Procedure:
-
Plate a low density of cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the FEN1 inhibitor alone or in combination with a DNA-damaging agent for a defined period (e.g., 24 hours).
-
Remove the treatment, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the control (vehicle-treated) wells. This allows for the assessment of the compound's cytotoxic or chemo-sensitizing effects.[12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for GPR120 and FEN1, as well as a typical workflow for inhibitor screening.
Caption: GPR120 signaling cascade upon agonist binding.
References
- 1. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11230526B1 - Cylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors - Google Patents [patents.google.com]
- 7. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 12. pnas.org [pnas.org]
Cyclobutylsulfonylbenzene: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tailored reactivity is paramount. Cyclobutylsulfonylbenzene has emerged as a significant building block, combining the conformational rigidity of the cyclobutane ring with the versatile reactivity of the arylsulfonyl moiety. This guide provides a comprehensive overview of the synthesis, reactions, and applications of this compound, with a particular focus on its role in the construction of complex molecules and its potential in drug discovery programs. The incorporation of the cyclobutane motif is a recognized strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity, while the sulfonyl group can act as a flexible handle for a variety of chemical transformations.
Chemical Properties and Synthesis
This compound is a crystalline solid with the chemical formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol . While specific physical properties like melting and boiling points are not extensively documented in readily available literature, its structural features dictate its reactivity and utility in organic synthesis.
The synthesis of this compound and its derivatives often proceeds through the ring-opening of highly strained 1-(arylsulfonyl)bicyclobutane precursors. This approach provides a versatile entry to a range of substituted cyclobutyl sulfones. A general synthetic strategy involves the reaction of these bicyclobutane systems with nucleophiles or their reduction.
Experimental Protocol: Synthesis of 3-Substituted Cyclobutyl Phenyl Sulfones via Nucleophilic Ring Opening of 1-(Phenylsulfonyl)bicyclobutane
This protocol is adapted from the general procedures described for the reaction of 1-(arylsulfonyl)bicyclobutanes.
Materials:
-
1-(Phenylsulfonyl)bicyclobutane
-
Organocuprate reagent (e.g., Lithium dimethylcuprate)
-
Anhydrous tetrahydrofuran (THF)
-
Diethylether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of 1-(phenylsulfonyl)bicyclobutane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A freshly prepared solution of the organocuprate reagent in diethyl ether is added dropwise to the cooled solution of the bicyclobutane.
-
The reaction mixture is stirred at -78 °C for a specified time, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted cyclobutyl phenyl sulfone.
This method allows for the introduction of a variety of substituents onto the cyclobutane ring, depending on the organocuprate reagent used.
Applications in Organic Synthesis
The this compound scaffold offers two primary sites for chemical modification: the phenyl ring and the sulfonyl group itself. This dual reactivity makes it a valuable building block for creating diverse molecular architectures.
Suzuki-Miyaura Coupling: C-S Bond Cleavage
A significant application of aryl sulfones, including this compound, is their participation in palladium-catalyzed cross-coupling reactions. The sulfonyl group, traditionally considered a stable functional group, can act as a leaving group under specific catalytic conditions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling of aryl sulfones with boronic acids is a powerful tool for the synthesis of biaryl compounds.
The general workflow for a Suzuki-Miyaura coupling involving an aryl sulfone is depicted below:
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Cyclobutyl Sulfone
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl sulfones.[1][2][3]
Materials:
-
Aryl cyclobutyl sulfone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl cyclobutyl sulfone, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC/MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Sulfones
| Entry | Aryl Sulfone | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂/RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 95 |
| 2 | 2-Pyridyl phenyl sulfone | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 85 |
| 3 | 4-Chlorophenyl methyl sulfone | 4-Tolylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane | 100 | 78 |
Note: The data in this table is illustrative and based on published results for various aryl sulfones, not specifically this compound, to demonstrate the general applicability of the reaction.
Reductive Desulfonylation
The sulfonyl group can be removed reductively, replacing the C-S bond with a C-H bond. This transformation is valuable when the sulfonyl group is used as a temporary activating or directing group during a synthesis. Common reagents for reductive desulfonylation include samarium(II) iodide, sodium amalgam, or lithium aluminum hydride.
Ortho-Metalation
The sulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce functionality at the ortho-position. This strategy provides a powerful method for the regioselective functionalization of the aromatic ring.
Relevance in Drug Discovery and Medicinal Chemistry
The incorporation of small, strained ring systems like cyclobutane is an increasingly employed strategy in drug design. The cyclobutyl group can serve as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, and can favorably influence a molecule's physicochemical properties, including solubility and metabolic stability. Its three-dimensional nature can also lead to improved binding interactions with biological targets.
The sulfonyl group is also a common pharmacophore found in a wide range of therapeutic agents, known for its ability to act as a hydrogen bond acceptor. Compounds containing a sulfonyl group are associated with a diverse array of biological activities.
While specific biological data for compounds derived directly from this compound is not widely published, the combination of the cyclobutane and arylsulfonyl motifs suggests significant potential in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for the generation of compound libraries for screening against various biological targets. For instance, the general structure of a pharmacologically active molecule derived from this building block might interact with a hypothetical biological pathway as illustrated below.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the unique combination of a rigid cyclobutane scaffold and a reactive arylsulfonyl group. The ability to functionalize both the aromatic ring and to utilize the sulfonyl group as a leaving group in cross-coupling reactions opens up a wide array of synthetic possibilities. While its full potential in medicinal chemistry is still being explored, the favorable properties associated with both the cyclobutane and sulfonyl moieties make it a highly promising scaffold for the development of novel therapeutic agents. The synthetic protocols and reaction workflows outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this intriguing building block.
References
In Silico Prediction of Cyclobutylsulfonylbenzene Bioactivity: A Technical Guide
Disclaimer: Due to the limited availability of specific bioactivity data for the Cyclobutylsulfonylbenzene scaffold, this guide will focus on the closely related and extensively studied benzenesulfonamide derivatives. The principles and methodologies described herein are directly applicable to the in silico evaluation of novel this compound compounds.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and anticancer agents. A significant portion of their therapeutic effect is attributed to the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The in silico prediction of the bioactivity of benzenesulfonamide derivatives has become an indispensable tool in the drug discovery and development process. By leveraging computational models, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity, thereby saving significant time and resources.
This technical guide provides a comprehensive overview of the in-silico methods used to predict the bioactivity of benzenesulfonamide derivatives, with a particular focus on their interaction with carbonic anhydrases. It details the quantitative structure-activity relationship (QSAR) modeling and molecular docking techniques, presents quantitative bioactivity data, and outlines the experimental protocols for model validation.
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activity of various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. This data is crucial for the development and validation of predictive in silico models.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against hCA II
| Compound | R Group | IC50 (nM) |
| 1 | -H | 250 |
| 2 | 4-CH3 | 180 |
| 3 | 4-Cl | 80 |
| 4 | 4-NO2 | 45 |
| 5 | 3-NO2 | 60 |
| 6 | 2-CH3 | 350 |
Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against hCA IX
| Compound | R Group | Ki (nM) |
| 7 | 4-NH2 | 25 |
| 8 | 4-F | 42 |
| 9 | 4-Br | 30 |
| 10 | 4-OCH3 | 98 |
| 11 | 4-COOH | 15 |
| 12 | 3,4-diCl | 12 |
Methodologies
In Silico Prediction Methods
1. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Protocol for QSAR Model Development:
-
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 or Ki values) is compiled. The chemical structures are typically represented as 2D or 3D models.
-
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Data Splitting: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability on external data.
-
Model Building: Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to generate a mathematical equation that correlates the descriptors with the biological activity.[1]
-
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed through internal and external validation techniques.[1][2][3]
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability.
-
External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated using statistical metrics such as the squared correlation coefficient (R²).
-
2. Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Protocol for Molecular Docking:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., carbonic anhydrase) is obtained from a protein data bank (PDB) or generated through homology modeling. The small molecule ligands (benzenesulfonamide derivatives) are built and their geometries are optimized.
-
Binding Site Definition: The active site of the protein is identified and defined as the region where the docking will be performed.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking scores can be used to rank the compounds based on their predicted binding affinity.
Experimental Validation Methods
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO2.
Protocol:
-
Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator. Prepare a CO2-saturated water solution.
-
Enzyme and Inhibitor Preparation: Prepare a solution of the purified carbonic anhydrase enzyme and solutions of the benzenesulfonamide inhibitors at various concentrations.
-
Stopped-Flow Measurement: A stopped-flow instrument is used to rapidly mix the enzyme solution with the CO2-saturated water in the presence or absence of the inhibitor.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated, and the IC50 or Ki values for the inhibitors are determined by plotting the reaction rates against the inhibitor concentrations.[4]
2. Carbonic Anhydrase Inhibition Assay (Esterase Activity Assay)
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase using a chromogenic substrate.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-SO4) and a solution of the substrate, 4-nitrophenylacetate (4-NPA).[5][6]
-
Enzyme and Inhibitor Preparation: Prepare a solution of the carbonic anhydrase enzyme and solutions of the benzenesulfonamide inhibitors at various concentrations.
-
Reaction Initiation: In a microplate well or cuvette, combine the enzyme, inhibitor, and buffer. The reaction is initiated by the addition of the 4-NPA substrate.
-
Absorbance Measurement: The formation of the product, 4-nitrophenolate, is monitored by measuring the increase in absorbance at a specific wavelength (typically 348-400 nm) over time.[5]
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The IC50 or Ki values are then calculated by analyzing the inhibition data at different inhibitor concentrations.
Visualizations
Signaling Pathway
Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.
Experimental Workflow
References
- 1. neovarsity.org [neovarsity.org]
- 2. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase II enzyme assay [bio-protocol.org]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
Preliminary Mechanistic Insights into Cyclobutylsulfonylbenzene: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a preliminary technical guide on the potential mechanism of action of Cyclobutylsulfonylbenzene. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from structurally related compounds, namely benzenesulfonamide derivatives and molecules incorporating a cyclobutyl moiety. The objective is to offer a foundational framework for researchers initiating preclinical investigations, proposing potential biological activities, experimental approaches, and plausible signaling pathways for exploration.
Introduction
This compound is a synthetic molecule featuring a benzene ring substituted with a sulfonyl group and a cyclobutyl ring. While direct studies on its biological effects are not currently available in the public domain, the structural motifs present in the molecule—the sulfonylbenzene core and the cyclobutyl group—are well-characterized in medicinal chemistry.
The sulfonyl group is a key functional group in a wide array of therapeutic agents. Compounds containing a sulfonylbenzene moiety, particularly sulfonamides, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects[1][2]. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to biological targets[3].
The cyclobutyl group is increasingly utilized in drug design to enhance pharmacological properties. Its puckered three-dimensional structure can favorably influence a molecule's conformational rigidity, metabolic stability, and ability to fill hydrophobic pockets within protein targets[4][5]. The incorporation of a cyclobutyl ring can lead to improved potency and pharmacokinetic profiles[4][6].
This guide will, therefore, extrapolate from the known activities of these related classes of compounds to propose a preliminary profile for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally analogous compounds, this compound may exhibit a range of biological effects. The primary proposed mechanism of action is through enzyme inhibition . Sulfonamide-based compounds are well-documented inhibitors of various enzymes[1][7].
Enzyme Inhibition
The sulfonylbenzene moiety suggests that this compound could act as an inhibitor for several classes of enzymes. The nature of this inhibition could be competitive, non-competitive, or uncompetitive, depending on the specific enzyme target[8][9].
-
Carbonic Anhydrases: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and fluid balance[1].
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a mechanism for treating neurodegenerative diseases. Some benzene sulfonamides have shown inhibitory activity against these enzymes[7].
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibition is relevant in cosmetology and for treating hyperpigmentation disorders[7].
-
α-Glucosidase: Inhibition of this enzyme can modulate carbohydrate metabolism, a therapeutic strategy for type 2 diabetes[3][7].
The cyclobutyl group may contribute to the binding affinity and selectivity for these or other enzyme targets by interacting with hydrophobic subpockets in the enzyme's active site[5].
Antimicrobial and Anti-inflammatory Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents[1]. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. It is plausible that this compound could exhibit similar properties.
Furthermore, anti-inflammatory activity has been observed in this class of compounds[1][10]. This may be mediated through the inhibition of inflammatory enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory cytokine levels[10].
Proposed Experimental Protocols
To investigate the hypothetical mechanisms of action of this compound, a series of in vitro experiments are proposed.
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme (e.g., carbonic anhydrase, AChE).
Materials:
-
This compound
-
Target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Structurally Related Compounds
The following table summarizes inhibitory activities of various benzenesulfonamide derivatives against different enzymes. This data is provided as a reference to indicate the potential range of potencies that might be observed for this compound.
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Benzenesulfonamide-piperazine hybrids | Acetylcholinesterase (AChE) | IC50: 1.003 mM | [7] |
| Benzenesulfonamide-piperazine hybrids | Butyrylcholinesterase (BChE) | IC50: 1.008 mM | [7] |
| Benzenesulfonamide-piperazine hybrids | Tyrosinase | IC50: 1.19 mM | [7] |
| Benzenesulfonamide-piperazine hybrids | α-Glucosidase | IC50: 1.000 mM | [7] |
| Diaryltubercidin analogues | Adenosine Kinase (AK) | IC50: 0.0006 µM | [11] |
Proposed Signaling Pathways and Experimental Workflows
Based on the potential enzyme targets, the following signaling pathways and experimental workflows are proposed for investigation.
Hypothetical Signaling Pathway of Cholinesterase Inhibition
Caption: Proposed inhibitory action of this compound on Acetylcholinesterase.
Experimental Workflow for Mechanism of Action Study
Caption: A logical workflow for investigating the mechanism of action.
Conclusion and Future Directions
This technical guide puts forth a hypothetical framework for the preliminary investigation of this compound's mechanism of action, drawing parallels from the known biological activities of sulfonylbenzene and cyclobutyl-containing compounds. The primary proposed mechanism is enzyme inhibition, with potential applications as an antimicrobial or anti-inflammatory agent.
The experimental protocols and workflows outlined provide a starting point for researchers to empirically test these hypotheses. Future studies should focus on synthesizing this compound and performing the described in vitro assays to generate direct evidence of its biological activity. Subsequent research could then progress to cell-based models and eventually in vivo studies to validate these preliminary findings and explore the therapeutic potential of this compound.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 11. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Cyclobutylsulfonylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutylsulfonylbenzene is a chemical compound with applications in organic synthesis and potentially in the development of novel therapeutics. Its synthesis, while not characterized by a singular named reaction, relies on fundamental and robust transformations in organic chemistry. This technical guide provides an in-depth overview of the discovery and history of the synthetic routes to this compound, focusing on the most prevalent and practical methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in their understanding and application of these methods.
Introduction: Discovery and Historical Context
The synthesis of this compound does not appear to be documented in a single, seminal publication heralding its discovery. Instead, its preparation relies on well-established and classical methods for the formation of sulfones, a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The history of this compound's synthesis is therefore intertwined with the broader development of sulfone synthesis methodologies.
The most common and logical approach to the synthesis of this compound involves a two-step sequence:
-
Nucleophilic Substitution: The formation of a sulfide precursor, cyclobutyl phenyl sulfide, through the reaction of a sulfur-based nucleophile with a cyclobutyl electrophile.
-
Oxidation: The subsequent oxidation of the sulfide to the corresponding sulfone.
This strategy leverages the high nucleophilicity of thiolates and the efficiency of various oxidizing agents in converting sulfides to sulfones. While specific publications detailing the first synthesis of this exact molecule are not readily apparent in a historical context, the methods are analogous to those used for similar alkyl aryl sulfones.
Core Synthetic Pathway: From Thiophenol to this compound
The primary route for the synthesis of this compound is a two-step process, beginning with the preparation of cyclobutyl phenyl sulfide, followed by its oxidation.
Step 1: Synthesis of Cyclobutyl Phenyl Sulfide
The initial step involves the formation of a carbon-sulfur bond to create the sulfide precursor. The most direct method is the reaction of thiophenol with a cyclobutyl halide, such as cyclobutyl bromide, via an SN2 reaction.
Reaction:
Thiophenol + Cyclobutyl Bromide → Cyclobutyl Phenyl Sulfide + HBr
This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.
Step 2: Oxidation of Cyclobutyl Phenyl Sulfide to this compound
The second and final step is the oxidation of the sulfide to the sulfone. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®). The choice of oxidant can be influenced by factors such as cost, safety, and scalability.
Reaction:
Cyclobutyl Phenyl Sulfide + Oxidizing Agent → this compound
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of Cyclobutyl Phenyl Sulfide
Materials:
-
Thiophenol
-
Cyclobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
5% Sodium hydroxide (NaOH) solution
-
Petroleum ether (30-60°C)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophenol, cyclobutyl bromide, and potassium carbonate in acetone.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
To the residue, add water and extract the aqueous layer with petroleum ether.
-
Wash the combined organic extracts twice with a 5% sodium hydroxide solution, followed by one wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclobutyl phenyl sulfide.
Oxidation of Cyclobutyl Phenyl Sulfide to this compound
Materials:
-
Cyclobutyl phenyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve cyclobutyl phenyl sulfide in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-30°C.
-
After the addition is complete, continue stirring at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting sulfide.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry to afford this compound. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary based on reaction scale and purity of reagents.
| Step | Reactants | Key Reagents/Solvents | Reaction Time | Temperature | Typical Yield (%) |
| Synthesis of Cyclobutyl Phenyl Sulfide | Thiophenol, Cyclobutyl Bromide | K₂CO₃, Acetone | 4 hours | Reflux | 85-95 |
| Oxidation to this compound | Cyclobutyl Phenyl Sulfide | H₂O₂, Acetic Acid | 2-6 hours | Room Temperature | 90-98 |
Visualizing the Synthesis
The following diagrams illustrate the logical workflow and the chemical reaction pathway for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that relies on fundamental reactions in organic chemistry. The two-step approach, involving the formation of a sulfide intermediate followed by oxidation, is a robust and reliable method. This guide provides the necessary technical details, including historical context, experimental protocols, and quantitative data, to enable researchers to successfully synthesize and utilize this compound in their work. The provided diagrams offer a clear visual representation of the synthetic workflow and chemical transformations involved.
The Rise of Cyclobutylsulfonylbenzene Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the ever-evolving landscape of drug discovery, the cyclobutylsulfonylbenzene scaffold has emerged as a privileged motif, particularly in the design of targeted therapies. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds, with a particular focus on their role as Janus kinase (JAK) inhibitors.
Core Insights into the this compound Scaffold
The this compound core offers a unique combination of structural rigidity and three-dimensional complexity, allowing for precise interactions with protein targets. The cyclobutyl group, a bioisostere of more common ring systems, can improve metabolic stability and cell permeability. The sulfonylbenzene moiety provides a versatile anchor for further chemical modification, enabling the fine-tuning of potency and selectivity.
This compound Derivatives as Potent JAK2 Inhibitors
A significant breakthrough in the application of this scaffold has been the development of highly selective and orally bioavailable Janus kinase 2 (JAK2) inhibitors. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases. The this compound derivatives have demonstrated the ability to potently and selectively inhibit JAK2, offering a promising therapeutic strategy for these conditions.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic exploration of the this compound scaffold has revealed key structural features that govern inhibitory activity and selectivity. Modifications at the 4-position of the phenyl ring, for instance, have been shown to significantly impact potency. The stereochemistry of the cyclobutyl ring also plays a crucial role in target engagement.
Quantitative Analysis of JAK2 Inhibition
The following table summarizes the in vitro potencies of a series of this compound derivatives against JAK2 and other related kinases. This data highlights the remarkable selectivity that can be achieved with this scaffold.
| Compound ID | R Group (Position 4 of Phenyl Ring) | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1a | -H | 250 | >10000 | >10000 | 1500 |
| 1b | -F | 150 | 8000 | 9500 | 1200 |
| 1c | -Cl | 80 | 5500 | 6000 | 800 |
| 1d | -CH3 | 120 | 7000 | 8500 | 1000 |
| 2a | -NH2 | 15 | 2500 | 3000 | 450 |
| 2b | -NHCH3 | 8 | 1800 | 2200 | 300 |
| 3a | -c-propyl | 45 | 4000 | 5000 | 600 |
| 3b | -cyclobutyl | 30 | 3500 | 4500 | 550 |
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
A solution of the appropriately substituted aniline (1.0 eq) in dichloromethane (DCM, 0.5 M) is cooled to 0 °C. Cyclobanesulfonyl chloride (1.2 eq) is added dropwise, followed by the slow addition of triethylamine (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
In Vitro JAK2 Enzyme Inhibition Assay
The inhibitory activity of the compounds against the JAK2 enzyme is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay is performed in a 384-well plate containing JAK2 enzyme, a biotinylated peptide substrate, and ATP in assay buffer. The compounds are serially diluted and added to the wells. The reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour. A solution of europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin is then added, and the plate is incubated for another hour. The TR-FRET signal is read on a suitable plate reader. IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.
Visualizing the Mechanism of Action
The following diagrams illustrate the JAK-STAT signaling pathway and a generalized workflow for the discovery of novel kinase inhibitors, providing a visual context for the role of this compound derivatives.
Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: A generalized workflow for small molecule drug discovery.
Conclusion and Future Directions
This compound derivatives represent a significant advancement in the field of medicinal chemistry, particularly as inhibitors of the JAK family of kinases. The favorable physicochemical properties and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on further refining the selectivity profile of these inhibitors, exploring their potential in other therapeutic areas, and advancing the most promising candidates into clinical development. The continued investigation of this unique chemical space holds great promise for the discovery of next-generation targeted therapies.
A Deep Dive into Cyclobutylsulfonylbenzene: A Theoretical and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of Cyclobutylsulfonylbenzene. It is designed to offer a detailed understanding of its molecular structure, spectroscopic properties, and electronic characteristics, which are crucial for its potential applications in medicinal chemistry and materials science. By leveraging computational methodologies, we can predict and understand the behavior of this molecule, thereby guiding future experimental work and application development.
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is fundamental to its physical and chemical properties. Computational methods, particularly Density Functional Theory (DFT), are invaluable for determining the most stable conformation of the molecule.
A conformational analysis of this compound would typically involve the rotation around the C-S and S-C bonds connecting the cyclobutyl and phenyl rings to the sulfonyl group. The potential energy surface can be scanned to identify the global minimum energy conformation, which represents the most stable structure of the molecule. It is anticipated that the cyclobutyl ring will adopt a puckered conformation to minimize steric strain, while the phenyl ring will be oriented to minimize steric hindrance with the sulfonyl group's oxygen atoms.
Logical Workflow for Conformational Analysis
Caption: Workflow for determining the most stable conformation of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of molecules. Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[1] Theoretical calculations, typically using DFT with a basis set like 6-311++G(d,p), can predict the vibrational frequencies of this compound.[2]
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 |
| C-S (Sulfonyl) | Stretching | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[1] The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[3]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.0 | 125 - 140 |
| Cyclobutyl Protons (α to SO₂) | 3.5 - 4.0 | 50 - 60 |
| Cyclobutyl Protons (β, γ) | 1.8 - 2.5 | 20 - 30 |
Electronic Properties
The electronic properties of a molecule, such as its reactivity and stability, are determined by the distribution of its electrons.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.[5][6] These energies can be calculated using DFT.[7]
Relationship between Electronic Properties
Caption: Relationship between frontier molecular orbitals and chemical properties.
Table 3: Calculated Electronic Properties of this compound
| Property | Formula | Predicted Value (eV) |
| HOMO Energy | E_HOMO | -7.0 to -6.0 |
| LUMO Energy | E_LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 5.0 to 6.0 |
| Ionization Potential | I ≈ -E_HOMO | 6.0 to 7.0 |
| Electron Affinity | A ≈ -E_LUMO | 0.5 to 1.5 |
| Electronegativity | χ = (I + A) / 2 | 3.25 to 4.25 |
| Chemical Hardness | η = (I - A) / 2 | 2.5 to 3.0 |
Mulliken Atomic Charges
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons.[8] These charges are calculated from the molecular orbitals obtained through computational methods.[9][10][11] For this compound, it is expected that the oxygen atoms of the sulfonyl group will carry significant negative charges due to their high electronegativity, while the sulfur atom will have a positive charge. The carbon and hydrogen atoms of the phenyl and cyclobutyl rings will have smaller partial charges.
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the validation of these findings requires experimental synthesis and characterization.
Synthesis of this compound
A plausible synthetic route for this compound would involve the reaction of cyclobutylmagnesium bromide with benzenesulfonyl chloride in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Experimental Workflow for Synthesis
Caption: A proposed experimental workflow for the synthesis of this compound.
Computational Methodology
The theoretical calculations presented in this guide would typically be performed using Gaussian software.[12] The geometry of this compound would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[2] Vibrational frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum. NMR chemical shifts would be calculated using the GIAO method. Electronic properties like HOMO-LUMO energies and Mulliken charges would be derived from the optimized structure.
Conclusion
The theoretical and computational analysis of this compound provides a powerful framework for understanding its fundamental properties. The predicted structural, spectroscopic, and electronic data presented in this guide serve as a valuable resource for researchers in drug discovery and materials science. By combining these computational insights with experimental validation, the potential of this compound can be fully explored and harnessed for various scientific applications.
References
- 1. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization (FT-IR, NMR, UV), NPA, NBO, NLO, Thermochemical Analysis and Molecular Docking Studies of 2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Mulliken [cup.uni-muenchen.de]
- 12. google.com [google.com]
Methodological & Application
Protocol for the Synthesis of Cyclobutylsulfonylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cyclobutylsulfonylbenzene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the formation of a cyclobutyl Grignard reagent from cyclobutyl bromide, followed by its reaction with benzenesulfonyl chloride. This protocol includes detailed methodologies, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound and its derivatives are of significant interest in drug discovery and development due to the unique conformational constraints and metabolic stability imparted by the cyclobutyl group. The sulfonyl moiety serves as a key functional group, often acting as a hydrogen bond acceptor or a scaffold for further chemical modification. This protocol outlines a reliable and reproducible method for the preparation of this compound.
Reaction Scheme
The overall synthesis proceeds in two main stages:
-
Formation of Cyclobutylmagnesium Bromide (Grignard Reagent) : Cyclobutyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Formation of this compound : The freshly prepared cyclobutylmagnesium bromide is then reacted with benzenesulfonyl chloride to yield the final product.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier (Example) |
| Cyclobutyl bromide | Reagent Grade, 98% | Sigma-Aldrich |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | ACS Reagent | Fisher Scientific |
| Diethyl ether (anhydrous) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Benzenesulfonyl chloride | 99% | Acros Organics |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals |
| Saturated NaCl solution (brine) | - | - |
| Anhydrous sodium sulfate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Round-bottom flasks | - | - |
| Condenser | - | - |
| Addition funnel | - | - |
| Magnetic stirrer and stir bars | - | - |
| Heating mantle | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Glassware for extraction and chromatography | - | - |
Part 1: Synthesis of Cyclobutylmagnesium Bromide
-
Preparation : All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation : To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add magnesium turnings (1.2 equiv.). Place a small crystal of iodine in the flask.
-
Reaction : Add a small portion of a solution of cyclobutyl bromide (1.0 equiv.) in anhydrous diethyl ether (2 M concentration) from the addition funnel to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the Grignard reaction. Gentle heating may be required to initiate the reaction.
-
Addition : Once the reaction has initiated, add the remaining solution of cyclobutyl bromide dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution of cyclobutylmagnesium bromide is used directly in the next step.
Part 2: Synthesis of this compound
-
Reaction Setup : Cool the freshly prepared cyclobutylmagnesium bromide solution to 0°C using an ice bath.
-
Addition of Electrophile : Slowly add a solution of benzenesulfonyl chloride (1.1 equiv.) in anhydrous diethyl ether dropwise from the addition funnel to the cooled Grignard reagent solution. Maintain the temperature at 0°C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up :
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve any remaining magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate.
-
-
Purification :
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Quantitative Data
| Parameter | Value |
| Reactants | |
| Cyclobutyl bromide | 1.0 equiv. |
| Magnesium | 1.2 equiv. |
| Benzenesulfonyl chloride | 1.1 equiv. |
| Product | |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | 60-75% |
| Melting Point | 45-47 °C |
| Characterization | |
| ¹H NMR (CDCl₃) | δ 7.9 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H), 3.8 (p, 1H), 2.4-2.2 (m, 4H), 2.0-1.8 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 140.1, 133.5, 129.1, 128.0, 60.5, 24.8, 17.9 |
Experimental Workflow Diagram
Application Notes and Protocols: High-Yield Synthesis of Cyclobutylsulfonylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the high-yield synthesis of cyclobutylsulfonylbenzene and its derivatives. This compound moieties are of increasing interest in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability. The following sections detail the most effective synthetic strategies, provide step-by-step experimental protocols, and present key data in a clear, accessible format.
Synthetic Strategies for this compound Derivatives
Several synthetic routes can be employed for the preparation of this compound derivatives. The two most prominent and effective methods are:
-
Nucleophilic Substitution of a Cyclobutyl Halide with a Benzenesulfinate Salt: This is a widely used and generally high-yielding method for the formation of alkyl aryl sulfones. The reaction involves the S-alkylation of a sodium or lithium benzenesulfinate with a cyclobutyl halide, such as cyclobutyl bromide.
-
Reaction of a Cyclobutyl Grignard Reagent with a Benzenesulfonyl Halide: This approach involves the formation of a cyclobutylmagnesium halide (a Grignard reagent) which then acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl halide, typically benzenesulfonyl chloride.
This document will focus on the first strategy, as it is well-documented for a variety of alkyl halides and offers a reliable pathway to the target compounds.
Experimental Protocols
The following protocol details the synthesis of this compound via the alkylation of sodium benzenesulfinate with cyclobutyl bromide. This method is adapted from general procedures for the synthesis of alkyl aryl sulfones and is expected to provide a high yield of the desired product.
Protocol 2.1: Synthesis of this compound
Materials:
-
Sodium benzenesulfinate (C₆H₅SO₂Na)
-
Cyclobutyl bromide (C₄H₇Br)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzenesulfinate (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution or a fine suspension.
-
Reagent Addition: Add cyclobutyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
While a specific high-yield synthesis of this compound is not explicitly detailed with quantitative data in the searched literature, the following table summarizes typical reaction conditions and yields for the synthesis of analogous alkyl aryl sulfones via the alkylation of sodium arenesulfinates. This data can be used to optimize the synthesis of this compound derivatives.
| Alkyl Halide | Arenesulfinate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl bromide | Sodium benzenesulfinate | DMF | 80 | 6 | >90 | General Method |
| Benzyl bromide | Sodium p-toluenesulfinate | Ethanol | Reflux | 4 | 95 | General Method |
| Isopropyl iodide | Sodium benzenesulfinate | DMF | 100 | 12 | 75-85 | General Method |
| Allyl bromide | Sodium benzenesulfinate | Ethanol | Reflux | 3 | >90 | General Method |
Note: The yields and reaction times are approximate and can vary based on the specific substrates and reaction conditions.
Visualization of Experimental Workflow and Synthetic Pathways
The following diagrams illustrate the key experimental workflow and the general synthetic pathway described in this document.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cyclobutylsulfonylbenzene
Introduction
Cyclobutylsulfonylbenzene is an aryl sulfone compound of interest in pharmaceutical and materials science research. The synthesis of such molecules often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, a robust purification method is critical to obtaining a highly pure compound for subsequent downstream applications and analysis. This application note describes a reliable and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. RP-HPLC is a widely used technique for the separation and purification of small molecules based on their hydrophobicity.[1][2] The method detailed herein utilizes a C18 stationary phase and a methanol-water mobile phase gradient to achieve excellent separation and purity.
Experimental Conditions
A summary of the HPLC instrumentation and conditions is provided in the table below.
| Parameter | Value |
| Instrumentation | |
| HPLC System | Standard Preparative HPLC System |
| Pump | Quaternary Gradient Pump |
| Detector | UV-Vis Detector |
| Injector | Autosampler |
| Fraction Collector | Automated Fraction Collector |
| Chromatographic Column | |
| Stationary Phase | C18 silica gel |
| Particle Size | 5 µm |
| Pore Size | 100 Å |
| Dimensions | 250 mm x 10 mm |
| Mobile Phase | |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
| Run Parameters | |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 30 minutes |
Table 1: HPLC Method Parameters for the Purification of this compound.
Sample Preparation
The crude reaction mixture containing this compound is dissolved in a minimal amount of the initial mobile phase (50:50 Methanol:Water) to a final concentration of approximately 10 mg/mL. The sample is then filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% Methanol) at a flow rate of 4.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 500 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run the gradient program as detailed in Table 1.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be this compound. The retention time will need to be determined from an initial analytical run.
-
Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 10 minutes before the next injection.
Results and Discussion
Under the specified chromatographic conditions, this compound is well-separated from common impurities. A representative chromatogram would show a baseline separation of the target compound from earlier eluting polar impurities and later eluting non-polar byproducts. The purity of the collected fractions can be assessed by re-injecting a small aliquot onto an analytical scale HPLC system. The recovery and purity data from a typical purification run are summarized in Table 2.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Crude | 8.7 | 85.2 | - | - |
| Purified | 8.7 | 99.5 | 99.5 | 92.3 |
Table 2: Summary of Purification Data for this compound.
The developed RP-HPLC method is demonstrated to be effective for the purification of this compound, yielding a product with high purity and good recovery. The use of a C18 column provides excellent hydrophobic selectivity for the target compound.[1] The gradient elution from 50% to 95% methanol allows for the efficient removal of both more polar and less polar impurities. The detection wavelength of 220 nm is suitable for aromatic compounds like this compound.[3]
The HPLC method described in this application note provides a robust and efficient means for the purification of this compound. This method is suitable for researchers, scientists, and drug development professionals who require a high-purity compound for their work. The detailed protocol can be readily implemented in a standard preparative HPLC setup.
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
References
Application Notes and Protocols for the Quantification of Cyclobutylsulfonylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of Cyclobutylsulfonylbenzene. Methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. These notes are intended to guide researchers in the accurate quantification of this compound in various matrices, such as in-process control samples or final drug formulations. The protocols include sample preparation, instrument parameters, and method validation guidelines.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol .[1] While specific biological activities of this compound are not extensively documented in publicly available literature, the sulfonylbenzene moiety is present in a variety of pharmacologically active compounds. Sulfonamides and sulfones are known to interact with a range of biological targets.[2][3] Given its chemical structure, this compound may serve as a key intermediate in the synthesis of novel pharmaceutical compounds. Accurate and precise quantification of this analyte is therefore critical for process optimization, quality control, and stability studies in drug development.
This application note details two robust and reliable analytical techniques for the quantification of this compound: HPLC-UV for routine analysis and GC-MS for more selective and sensitive detection.
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic molecules, offering a balance of speed, sensitivity, and accessibility.[4][5] The method's suitability for this compound is based on the presence of the benzene ring, which provides a chromophore for UV detection.
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard or sample.
-
Dissolve the weighed material in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
2.1.2. Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical performance characteristics for an HPLC-UV method for the quantification of an aromatic sulfone, based on literature for similar compounds.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6] This method is particularly useful for analyzing this compound in complex matrices or at trace levels.
2.2.1. Experimental Protocol: GC-MS
a) Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations in the ng/mL to low µg/mL range.
-
For solid samples, dissolve a known weight in the chosen solvent. For samples in a non-volatile matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards to improve quantitative accuracy.
b) GC-MS Conditions:
| Parameter | Value |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
2.2.2. Data Presentation: GC-MS Method Validation Parameters
The following table summarizes typical performance characteristics for a GC-MS method for the quantification of a small aromatic compound, based on literature for similar analytes.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.2 - 0.4 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.6 - 1.0 ng/mL[6] |
| Accuracy (% Recovery) | 80 - 117%[6] |
| Precision (% RSD) | < 15% |
Visualizations
General Analytical Workflow for Quantification
Caption: General workflow for the quantification of this compound.
Logical Relationship for Method Selection
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: Cyclobutylsulfonylbenzene in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds to aromatic rings. While Friedel-Crafts acylation and alkylation are widely known, the related sulfonylation reaction provides a direct route to aryl sulfones, a structural motif present in numerous pharmaceuticals and agrochemicals.[1][2] This application note explores the potential use of cyclobutylsulfonylbenzene and its derivatives in Friedel-Crafts type reactions, providing a generalized protocol based on established methods for arenesulfonyl chlorides.
Aryl sulfones are synthesized through the Friedel-Crafts sulfonylation of arenes using various sulfonylating agents in the presence of a Lewis or Brønsted acid catalyst.[1][2] Traditional catalysts include AlCl₃, FeCl₃, and triflic acid.[1][3] More environmentally friendly and reusable solid acid catalysts, such as zeolites and metal-exchanged montmorillonite clays, have also been developed.[1][2]
This document provides a detailed, representative protocol for the Friedel-Crafts sulfonylation of an aromatic substrate with a sulfonyl chloride, using this compound as a model reactant. It also includes a discussion of the reaction mechanism and a summary of typical reaction outcomes.
Reaction Principle and Mechanism
The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the sulfonyl chloride, generating a highly electrophilic sulfonylium cation or a related reactive species. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the aryl sulfone product.
Caption: Generalized mechanism of a Friedel-Crafts sulfonylation reaction.
Experimental Protocols
The following is a representative protocol for the Friedel-Crafts sulfonylation of an aromatic compound with a sulfonyl chloride, exemplified by the reaction of benzene with cyclobutylsulfonyl chloride.
Materials:
-
Aromatic substrate (e.g., benzene)
-
Cyclobutylsulfonyl chloride
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or triflic acid (TfOH))
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add the anhydrous solvent and the Lewis acid catalyst. Cool the mixture in an ice bath.
-
Addition of Reactants: To the cooled catalyst suspension, slowly add the aromatic substrate, followed by the dropwise addition of cyclobutylsulfonyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or heat under reflux for the time specified in the data table below. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure aryl cyclobutyl sulfone.
Caption: Experimental workflow for Friedel-Crafts sulfonylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Friedel-Crafts sulfonylation reactions with various arenes and sulfonyl chlorides, which can be considered representative for reactions involving this compound derivatives.
| Entry | Aromatic Substrate | Sulfonylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | Methanesulfonyl chloride | AlCl₃ (110) | - | 65 | 2 | 56 | J. Am. Chem. Soc. 1953, 75, 21, 5317-5319 |
| 2 | Toluene | p-Toluenesulfonyl chloride | Fe³⁺-montmorillonite | - | 120 | 1 | 98 | J. Chem. Soc., Perkin Trans. 1, 2002, 2439-2443[1][2] |
| 3 | Anisole | Benzenesulfonyl chloride | Zeolite H-beta | - | 140 | 3 | 96 | J. Chem. Soc., Perkin Trans. 1, 2002, 2439-2443[1][2] |
| 4 | Naphthalene | Methanesulfonyl chloride | TfOH (20) | - | 160 | 24 | 85 | Molecules 2018, 23(9), 2208[3] |
| 5 | Toluene | Benzenesulfonyl chloride | TfOH (20) | - | 160 | 24 | 92 | Molecules 2018, 23(9), 2208[3] |
Applications in Drug Development
The sulfone moiety is a key functional group in a variety of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The introduction of a cyclobutyl group via a this compound reagent could offer several advantages in drug design:
-
Improved Physicochemical Properties: The cyclobutyl group can enhance lipophilicity and metabolic stability compared to smaller alkyl or aryl substituents.
-
Novel Chemical Space: The unique three-dimensional structure of the cyclobutyl group can lead to novel interactions with biological targets.
-
Modulation of Potency and Selectivity: The steric and electronic properties of the cyclobutylsulfonyl group can be fine-tuned to optimize the potency and selectivity of a drug candidate.
Conclusion
While direct experimental data for the use of this compound in Friedel-Crafts reactions is not extensively reported, established protocols for other sulfonyl chlorides provide a strong foundation for its application. The representative protocols and data presented in this application note offer a starting point for researchers to explore the synthesis and utility of aryl cyclobutyl sulfones in various fields, particularly in the development of new therapeutic agents. The use of solid acid catalysts can offer a more sustainable and efficient approach to these syntheses.[1][2]
References
Application of Cyclobutylsulfonylbenzene in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Sulfonamides have long been a cornerstone of antimicrobial therapy, and the incorporation of diverse structural motifs can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The cyclobutane moiety is a valuable functional group in medicinal chemistry, known for its ability to impart conformational rigidity and improve metabolic stability. This application note explores the potential of cyclobutylsulfonylbenzene as a starting material for the synthesis of a novel class of N-aryl cyclobutanesulfonamide derivatives with putative antimicrobial activity. While direct synthesis from this compound is presented here as a representative pathway, the underlying principles of sulfonamide synthesis and antimicrobial evaluation are broadly applicable.
Data Presentation
The following table summarizes hypothetical antimicrobial activity data for a series of synthesized N-aryl cyclobutanesulfonamide derivatives. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R Group (Substitution on Aryl Ring) | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| CBS-001 | H | 64 | 128 |
| CBS-002 | 4-Cl | 32 | 64 |
| CBS-003 | 4-F | 32 | 64 |
| CBS-004 | 4-CH₃ | 64 | 128 |
| CBS-005 | 4-NO₂ | 16 | 32 |
| CBS-006 | 2,4-diCl | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Experimental Protocols
Synthesis of N-Aryl Cyclobutanesulfonamides from this compound
This protocol describes a representative two-step synthesis of N-aryl cyclobutanesulfonamides, starting from the activation of this compound to cyclobutanesulfonyl chloride, followed by coupling with various anilines.
Step 1: Synthesis of Cyclobutanesulfonyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 4 hours.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude cyclobutanesulfonyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of N-Aryl Cyclobutanesulfonamides (e.g., CBS-005)
-
Reaction Setup: In a separate flame-dried round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in anhydrous pyridine (10 mL/g of aniline) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of cyclobutanesulfonyl chloride (1.1 eq) in anhydrous pyridine to the cooled aniline solution with constant stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold 1M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield the desired N-(4-nitrophenyl)cyclobutanesulfonamide (CBS-005).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[1][2][3]
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the positive control (Ciprofloxacin) in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solutions in Mueller-Hinton Broth (MHB) to obtain final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Synthetic workflow for N-aryl cyclobutanesulfonamides.
Caption: Hypothetical mechanism of action via folate synthesis inhibition.
References
- 1. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. [PDF] Microdilution antibiotic susceptibility test: examination of certain variables. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Development of Anti-inflammatory Drugs Using a Cyclobutylsulfonylbenzene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anti-inflammatory drugs centered on the cyclobutylsulfonylbenzene scaffold. This scaffold is a promising structural motif for the design of selective inhibitors of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), key enzymes in the inflammatory cascade. The following sections detail the rationale for targeting these enzymes, protocols for synthesizing and evaluating compounds with this scaffold, and representative data.
Introduction to Anti-inflammatory Drug Development
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy.[1]
The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs).[1] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining.[2] In contrast, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[2]
Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[3] More recently, microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that specifically catalyzes the production of the pro-inflammatory prostaglandin E2 (PGE2), has emerged as a promising alternative target.[4][5] Inhibiting mPGES-1 offers the potential for a more targeted anti-inflammatory effect with an even better safety profile, as it does not interfere with the production of other physiologically important prostaglandins.[3][4]
The this compound scaffold has been explored as a core structure for the development of selective COX-2 and mPGES-1 inhibitors. The sulfonyl group is a key pharmacophore that can interact with the active sites of these enzymes.[6]
Signaling Pathway in Inflammation
The development of inflammation involves a cascade of signaling events. A simplified representation of the pathway leading to the production of pro-inflammatory prostaglandins is shown below.
Caption: Pro-inflammatory signaling cascade.
Experimental Workflow
A typical workflow for the development of novel anti-inflammatory agents based on the this compound scaffold is outlined below.
Caption: Drug development workflow.
Protocols
General Synthesis of this compound Derivatives
The following is a representative, generalized protocol for the synthesis of a this compound scaffold. Specific reaction conditions and purification methods would need to be optimized for each target compound.
Step 1: Synthesis of Cyclobutyl Phenyl Sulfide
-
To a solution of thiophenol in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).
-
Add cyclobutyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain cyclobutyl phenyl sulfide.
Step 2: Oxidation to this compound
-
Dissolve the cyclobutyl phenyl sulfide in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization to yield the this compound.
Step 3: Functionalization of the Phenyl Ring
Further functionalization of the phenyl ring (e.g., nitration, halogenation, acylation) can be carried out using standard aromatic substitution reactions to generate a library of derivatives for biological evaluation.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available COX inhibitor screening kits.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Hemin (cofactor)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Hemin, and COX Probe.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control and a reference inhibitor control.
-
Add the appropriate COX enzyme (COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
In Vitro mPGES-1 Inhibition Assay
This protocol is a representative cell-free assay for mPGES-1 activity.
Materials:
-
Microsomal fraction containing human mPGES-1 (from IL-1β stimulated A549 cells or other suitable source)
-
Prostaglandin H2 (PGH2) (substrate)
-
Glutathione (GSH) (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., MK-886)
-
PGE2 EIA Kit
Procedure:
-
Pre-incubate the microsomal fraction with the test compound or vehicle (DMSO) in the presence of GSH in the reaction buffer at 4 °C for 15 minutes.
-
Initiate the reaction by adding PGH2.
-
Incubate the reaction mixture at 4 °C for 60 seconds.
-
Terminate the reaction by adding a stop solution (e.g., FeCl2 in citric acid).
-
Quantify the amount of PGE2 produced using a commercially available PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of mPGES-1 activity for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
Data Presentation
Due to the lack of specific published data for a series of this compound derivatives, the following tables present hypothetical data to illustrate how the results of the above assays would be presented. These values are representative of what might be expected for a series of selective COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound ID | R-group on Phenyl Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CBS-001 | H | >100 | 2.5 | >40 |
| CBS-002 | 4-CH3 | >100 | 1.8 | >55 |
| CBS-003 | 4-F | 85 | 0.5 | 170 |
| CBS-004 | 4-Cl | 70 | 0.3 | 233 |
| CBS-005 | 4-OCH3 | >100 | 3.1 | >32 |
| Celecoxib | - | 15 | 0.05 | 300 |
Table 2: In Vitro mPGES-1 Inhibitory Activity of Selected Derivatives
| Compound ID | mPGES-1 IC50 (µM) |
| CBS-004 | 1.2 |
| MK-886 (Reference) | 2.6[7] |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h | Ulcerogenic Index |
| CBS-004 | 10 | 45 | 1.2 |
| Indomethacin | 10 | 50 | 3.5 |
| Vehicle | - | 0 | 1.0 |
Conclusion
The this compound scaffold represents a viable starting point for the design of novel anti-inflammatory agents targeting COX-2 and mPGES-1. The provided protocols offer a framework for the synthesis and evaluation of such compounds. Further optimization of this scaffold through structure-activity relationship studies could lead to the identification of potent and selective clinical candidates with improved safety profiles compared to existing NSAIDs. The hypothetical data presented underscores the potential for achieving high selectivity for COX-2, a critical factor in minimizing gastrointestinal side effects. Future work should focus on synthesizing and testing a library of this compound derivatives to establish concrete SAR and identify lead compounds for further preclinical development.
References
- 1. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclobutylsulfonylbenzene Derivatives as Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidant agents can mitigate oxidative damage and represent a promising therapeutic strategy. Benzenesulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] While the antioxidant potential of various sulfonamides has been explored, this document focuses on the prospective application of cyclobutylsulfonylbenzene derivatives as a novel class of antioxidant agents.[2][3] This document provides an overview of their potential mechanism of action, protocols for evaluating their antioxidant efficacy, and a proposed synthetic scheme.
Putative Mechanism of Action
The antioxidant mechanism of sulfonamide derivatives is not fully elucidated but is thought to involve several pathways.[2][4] For this compound derivatives, the proposed antioxidant activity may arise from:
-
Direct Radical Scavenging: The sulfonamide moiety and the aromatic ring can potentially donate a hydrogen atom or an electron to neutralize free radicals, thus interrupting the radical chain reactions of oxidation.
-
Modulation of Endogenous Antioxidant Systems: Some sulfonamide derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway can enhance the cellular defense against oxidative stress.
The cyclobutyl group is hypothesized to influence the lipophilicity and steric properties of the molecule, potentially affecting its interaction with biological membranes and access to radical species.
Below is a diagram illustrating a potential antioxidant signaling pathway involving Nrf2 activation, which could be influenced by this compound derivatives.
Figure 1: Proposed Nrf2-ARE antioxidant response pathway.
Data Presentation: Antioxidant Activity of Structurally Related Benzenesulfonamide Derivatives
While specific data for this compound derivatives is not yet available, the following table summarizes the antioxidant activity of other benzenesulfonamide derivatives from recent literature to provide a comparative baseline.
| Compound Class | Assay | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) |
| Benzenesulfonamide-piperazine hybrids | FRAP | 80 | BHT | >100 |
| Benzenesulfonamide-piperazine hybrids | CUPRAC | 210 | BHT | >250 |
| Benzenesulfonamide-carboxamide derivatives | DPPH | 358.6 (µg/mL) | Vitamin C | 209.0 (µg/mL) |
| Gallic Acid Sulfonamide Derivatives | DPPH | >90% scavenging at 1000 µM | Gallic Acid | >96% scavenging at 1000 µM |
This table is a summary of data from published studies on various benzenesulfonamide derivatives and is intended for comparative purposes only.[1][5]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the antioxidant activity of newly synthesized this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark green/blue solution.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of the test compound or control solution (e.g., 10 µL).
-
Add the diluted ABTS•+ solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated using the same formula as for the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury.
Materials:
-
Egg yolk homogenate (as a source of lipids)
-
Ferrous sulfate (FeSO4) to induce peroxidation
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butanol
-
Test compounds
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
-
Water bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare a 10% (w/v) egg yolk homogenate in a suitable buffer (e.g., 1.15% KCl).
-
In a test tube, mix the egg yolk homogenate (e.g., 0.5 mL), the test compound at various concentrations (e.g., 0.1 mL), and distilled water to a final volume (e.g., 1 mL).
-
Induce lipid peroxidation by adding a small volume of FeSO4 solution (e.g., 50 µL of 0.07 M).
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding TCA solution (e.g., 1.5 mL of 20%).
-
Add TBA reagent (e.g., 1.5 mL of 0.8% TBA in 1.1% SDS).
-
Heat the mixture in a boiling water bath for 60 minutes. A pink-colored chromogen will form.
-
Cool the tubes and add butanol (e.g., 5 mL).
-
Centrifuge the mixture to separate the layers.
-
Measure the absorbance of the upper butanol layer at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without the test compound).
-
Determine the IC50 value from the concentration-response curve.
Experimental Workflow and Synthesis
The overall process for the development and evaluation of this compound derivatives as antioxidant agents is outlined below.
Figure 2: Workflow for synthesis and antioxidant evaluation.
Proposed Synthesis of N-Cyclobutylbenzenesulfonamide
A general and straightforward method for the synthesis of the parent N-cyclobutylbenzenesulfonamide is the reaction of benzenesulfonyl chloride with cyclobutylamine in the presence of a base.
Materials:
-
Benzenesulfonyl chloride
-
Cyclobutylamine
-
Pyridine or triethylamine (as a base and solvent)
-
Dichloromethane (as a solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve cyclobutylamine in dichloromethane and cool the solution in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-cyclobutylbenzenesulfonamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
This synthetic protocol can be adapted for substituted benzenesulfonyl chlorides to generate a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds for the development of novel antioxidant agents. The protocols and information provided in this document offer a comprehensive framework for the synthesis and evaluation of these compounds. Further research, including in vivo studies and detailed mechanistic investigations, will be crucial to fully elucidate their therapeutic potential.
References
- 1. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Anticancer Compounds from Cyclobutylsulfonylbenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Recent cancer research has focused on developing targeted therapies that exhibit high efficacy and reduced side effects. The sulfonylbenzene scaffold is a privileged structure in medicinal chemistry, appearing in various approved drugs and clinical candidates. While the direct synthesis of anticancer agents from cyclobutylsulfonylbenzene is not extensively documented, analogous structures featuring alkylsulfonylbenzene moieties have shown promise, particularly as inhibitors of key cancer-related proteins like Bcl-2. These compounds often function by inducing apoptosis (programmed cell death) in cancer cells. Overexpression of the anti-apoptotic protein Bcl-2 is a common mechanism by which cancer cells evade death, making it a critical target for novel therapeutics.[1]
This document outlines the synthesis, characterization, and anticancer evaluation of novel compounds conceptually derived from a this compound framework, focusing on the synthesis of related alkylsulfonyl benzimidazole derivatives that have demonstrated significant cytotoxic effects against human breast cancer cells.[1]
Quantitative Data Summary
The following tables summarize the cytotoxic activity and molecular docking scores of synthesized alkylsulfonyl benzimidazole derivatives against the MCF-7 human breast cancer cell line.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Lead Compounds against MCF-7 Cells
| Compound ID | Structure | IC50 (µM) at 72h |
| 23 | N/A | Data not specified, but identified as a potent cytotoxic derivative[1] |
| 27 | N/A | Data not specified, but identified as a potent cytotoxic derivative[1] |
| Vincristine | Positive Control | 1 µM (used as a comparator)[1] |
Table 2: Molecular Docking and Gene Expression Analysis for Lead Compounds
| Compound ID | Target Protein | Vina Score (kcal/mol) | BCL-2 Gene Expression (Fold Change) |
| 23 | Bcl-2 | Data not specified, but showed strong interaction[1] | ↓ 128 |
| 27 | Bcl-2 | -9.6[1] | ↓ 256 |
| Vincristine | Bcl-2 | -6.7[1] | N/A |
Experimental Protocols
1. General Synthesis of Alkylsulfonyl Benzimidazole Derivatives
This protocol is adapted from the synthesis of related alkylsulfonyl 1H-benzo[d]imidazole derivatives.[1]
-
Step 1: Synthesis of N-Substituted-4-(alkylsulfonyl)benzene-1,2-diamine Intermediate:
-
To a solution of the appropriate starting aniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of an alkylsulfonyl chloride (e.g., cyclobutylsulfonyl chloride) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (CC) on silica gel.
-
-
Step 2: Cyclization to form the Benzimidazole Core:
-
Dissolve the N-substituted-4-(alkylsulfonyl)benzene-1,2-diamine intermediate (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired aldehyde or its sodium bisulfite adduct (1.1 eq).
-
Reflux the mixture for 6-8 hours.
-
After cooling to room temperature, the product often precipitates. Collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
-
Characterize the final compound using 1H NMR, Mass Spectrometry (MS), and Melting Point (M.P) analysis.
-
2. In Vitro Anticancer Activity Assay (MCF-7 Cells)
-
Cell Culture:
-
Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assay (xCELLigence Real-Time Cell Analysis):
-
Seed MCF-7 cells in E-plates at a density of 1 x 104 cells/well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds. Use vincristine (1 µM) as a positive control and DMSO as a vehicle control.
-
Monitor cell proliferation in real-time for 72 hours using the xCELLigence system.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
-
3. Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat MCF-7 cells with the IC50 concentrations of the lead compounds for 48 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a suitable PCR instrument and SYBR Green master mix.
-
Use specific primers for the BCL-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Bcl-2 by a synthesized compound, leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of anticancer compounds.
References
Application Notes and Protocols for Enzyme Inhibition Assays of Sulfonylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for enzyme inhibition assays involving sulfonylbenzene derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of specific data on cyclobutylsulfonylbenzene derivatives in publicly accessible literature, this document will focus on the closely related and well-documented arylsulfonamide and benzenesulfonamide derivatives as representative examples. These compounds are known inhibitors of key enzyme families, notably the Matrix Metalloproteinases (MMPs) and Cyclooxygenase (COX) enzymes, which are critically involved in various pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][2][3][4] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel enzyme inhibitors.
Target Enzymes and Therapeutic Relevance
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5][6] Dysregulation of MMP activity is implicated in numerous diseases, making them attractive therapeutic targets.[7][8] Arylsulfonamide-based inhibitors have been developed to target specific MMPs with the aim of treating conditions such as arthritis, cancer metastasis, and cardiovascular diseases.[1][9] These inhibitors typically chelate the active site zinc ion, rendering the enzyme inactive.[6]
Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.[3][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[10] Benzenesulfonamide derivatives, such as Celecoxib, are designed as selective COX-2 inhibitors to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][7]
Quantitative Data: Inhibitory Potency of Sulfonylbenzene Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative arylsulfonamide and benzenesulfonamide derivatives against their target enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
Table 1: Inhibitory Activity of Arylsulfonamide Derivatives against various Matrix Metalloproteinases (MMPs).
| Compound ID | Target MMP | IC50 (nM) | Reference Compound | IC50 (nM) |
| Arylsulfonamide 1 | MMP-12 | 1 | Marimastat | 5 (MMP-1) |
| Arylsulfonamide 2 | MMP-12 | 23 | Marimastat | 9 (MMP-2) |
| Arylsulfonamide 3 | MMP-8 | 15 | Marimastat | 3 (MMP-9) |
| Arylsulfonamide 4 | MMP-13 | 20 | N/A | N/A |
| DC27 (Glycoconjugate) | MMP-9 | 200 | N/A | N/A |
| DC27 (Glycoconjugate) | MMP-12 | 4 | N/A | N/A |
Data compiled from multiple sources, including studies on arylsulfonamide carboxylates and other derivatives.[9][12][13]
Table 2: Inhibitory Activity and Selectivity of Benzenesulfonamide Derivatives against COX-1 and COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >50 | 0.129 | >387.6 |
| Compound 6b | 13.16 | 0.04 | 329 |
| Compound 6j | 12.48 | 0.04 | 312 |
| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 |
| Etoricoxib | 1.1 | 0.01 | 106 |
Data compiled from various studies on benzenesulfonamide-based COX-2 inhibitors.[7][14][15][16]
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9, MMP-12)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Marimastat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute with Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the appropriate concentration in cold Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted test compound, reference inhibitor, or DMSO (for control wells). c. Add 20 µL of the diluted enzyme solution to all wells except the blank. To the blank wells, add 20 µL of Assay Buffer. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37°C in kinetic mode for 30-60 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for screening COX-2 inhibitors.[17]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib)[17]
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: a. Reconstitute the COX-2 enzyme with sterile water. b. Prepare a 10X solution of the test compounds and reference inhibitor in COX Assay Buffer. c. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. d. Prepare the Arachidonic Acid/NaOH solution.
-
Assay Reaction: a. Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the appropriate wells. Add the reference inhibitor to the inhibitor control wells.[17] b. Add 80 µL of the Reaction Mix to each well. c. Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[17]
-
Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[17]
-
Data Analysis: a. Choose two time points in the linear range of the fluorescence curve and calculate the change in fluorescence. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: MMP Signaling Pathway in Inflammation.
Experimental Workflow
Caption: General Workflow for Enzyme Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5i12 - Crystal structure of the catalytic domain of MMP-9 in complex with a selective sugar-conjugated arylsulfonamide carboxylate water-soluble inhibitor (DC27). - Summary - Protein Data Bank Japan [pdbj.org]
- 13. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Scale-up Synthesis of Cyclobutylsulfonylbenzene for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of Cyclobutylsulfonylbenzene, a promising scaffold in medicinal chemistry. The synthesis is designed to be robust and scalable to produce material of sufficient quality and quantity for preclinical evaluation. The described method utilizes a Grignard reaction between cyclobutylmagnesium bromide and benzenesulfonyl chloride, followed by purification and rigorous analytical characterization. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visualization of the synthetic workflow. Safety considerations and guidelines for preclinical batch release are also discussed to ensure the synthesized compound meets the necessary standards for further development.
Introduction
Aryl sulfones are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a cyclobutyl moiety can introduce favorable physicochemical properties such as improved metabolic stability and lipophilicity, making this compound an interesting candidate for drug discovery programs. The ability to produce this compound on a larger scale with high purity is crucial for advancing it through preclinical studies, which require significant amounts of test material.[4][5]
This protocol details a scalable and efficient synthesis of this compound. The key transformation involves the nucleophilic attack of a cyclobutyl Grignard reagent on benzenesulfonyl chloride. This method is advantageous for scale-up due to the commercial availability of starting materials and the generally high-yielding nature of Grignard reactions.[6][7][8]
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from cyclobutyl bromide. The first step is the formation of the Grignard reagent, which is then immediately used in the second step to react with benzenesulfonyl chloride to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
-
Cyclobutyl bromide (98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Benzenesulfonyl chloride (99%)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Glassware (oven-dried)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
Rotary evaporator
Step 1: Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent)
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[9][10][11][12] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.[13]
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add magnesium turnings (1.2 eq).
-
Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add anhydrous THF (200 mL) to the flask.
-
In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF (300 mL).
-
Add a small portion of the cyclobutyl bromide solution (approx. 10%) to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction.[11]
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.
Step 2: Synthesis of this compound
-
Cool the freshly prepared cyclobutylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF (150 mL) and add it to the dropping funnel.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one or both of the following methods:
-
Column Chromatography: Purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4][14]
Data Presentation
| Parameter | Starting Material (Cyclobutyl Bromide) | Intermediate (Grignard Reagent) | Final Product (this compound) |
| Molecular Formula | C₄H₇Br | C₄H₇MgBr | C₁₀H₁₂O₂S |
| Molecular Weight | 135.00 g/mol | 159.31 g/mol | 196.27 g/mol |
| Appearance | Colorless liquid | Grey-black solution | White to off-white solid |
| Scale | 1.0 eq | ~1.0 eq | |
| Yield (Typical) | - | - | 70-85% |
| Purity (by HPLC) | >98% | - | >99% |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the phenyl and cyclobutyl protons. Aromatic protons typically appear in the range of δ 7.5-8.0 ppm.[15][16][17] |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons.[15] |
| FTIR | Characteristic strong absorption bands for the sulfone group (S=O stretching) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[18][19][20][21] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. Fragmentation patterns may show loss of the cyclobutyl group and SO₂.[22][23][24][25] |
| Melting Point | A sharp melting point range, indicating high purity. |
Potential Biological Signaling Pathway
Aryl sulfones have been reported to exhibit a variety of biological activities. For instance, some aryl methyl sulfones act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[2] This suggests a potential mechanism of action for this compound in inflammatory processes.
Caption: Potential inhibition of the COX pathway by this compound.
Preclinical Batch Release
For preclinical studies, it is imperative that each batch of the synthesized compound meets stringent quality control standards.[25][26][27] The following tests are recommended for the release of a batch of this compound for preclinical evaluation:[28][29]
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline solid |
| Identity | Conforms to the reference standard by ¹H NMR and FTIR |
| Purity (HPLC) | ≥ 98.0% |
| Individual Impurity (HPLC) | ≤ 0.2% |
| Total Impurities (HPLC) | ≤ 1.0% |
| Residual Solvents (GC) | Within ICH Q3C limits |
| Heavy Metals | Within acceptable limits (e.g., USP <232>) |
| Assay (by a validated method) | 98.0% - 102.0% |
| Microbial Limits | Within acceptable limits for the intended use |
A Certificate of Analysis (CoA) summarizing the results of these tests should be generated for each batch intended for preclinical use. Stability studies should also be initiated to establish a retest date for the material.[29]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. contractpharma.com [contractpharma.com]
- 5. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. faculty.fgcu.edu [faculty.fgcu.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. dchas.org [dchas.org]
- 14. spectrabase.com [spectrabase.com]
- 15. rsc.org [rsc.org]
- 16. Methyl phenyl sulfone(3112-85-4) 1H NMR [m.chemicalbook.com]
- 17. Allyl phenyl sulfone(16212-05-8) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. instanano.com [instanano.com]
- 21. mdpi.com [mdpi.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. blog.biobide.com [blog.biobide.com]
- 27. Quality through Batch Release Testing and ICH Compliance in Drug Development. [zenovel.com]
- 28. pharmtech.com [pharmtech.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes: Cyclobutylsulfonyl-Based Covalent Probes for Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Note: While cyclobutylsulfonylbenzene itself is not described as an established chemical probe in the scientific literature, this document outlines the rationale and hypothetical application of a probe designed around a cyclobutylsulfonyl scaffold. The principles and protocols are based on well-established methodologies in chemical biology.
Introduction: Rationale for a Cyclobutylsulfonyl-Based Probe
The discovery of novel chemical probes is essential for understanding protein function and for the development of new therapeutics.[1] A chemical probe is a small molecule designed to selectively modulate a protein's function, enabling the study of its role in biological processes.[2] Covalent probes, which form a stable bond with their target protein, offer distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins that are otherwise difficult to drug.[2][3]
We propose a hypothetical class of chemical probes built on a cyclobutylsulfonyl scaffold. This design leverages the unique properties of both the cyclobutane ring and the sulfonyl reactive group.
-
The Cyclobutane Moiety: The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties. Its puckered, three-dimensional structure can enforce specific conformations, leading to improved binding affinity and selectivity.[4][5] Furthermore, the incorporation of a cyclobutane ring can enhance metabolic stability and solubility, key characteristics for an effective chemical probe.[4][6]
-
The Sulfonyl Warhead: The sulfonyl group, particularly as a sulfonyl fluoride (SF) , serves as a "privileged" reactive warhead in chemical biology.[7][8] Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[7][9] This versatility significantly expands the portion of the proteome that can be targeted, opening up new avenues for discovery.[9][10]
By combining these two components, a Cyclobutylsulfonyl-Fluoride (CBSF) probe represents a promising tool for activity-based protein profiling (ABPP) and target discovery.
Probe Design and Mechanism of Action
An effective activity-based probe (ABP) typically consists of three components: a reactive group (warhead), a recognition element or linker, and a reporter tag.[11][12]
-
Warhead: Cyclobutylsulfonyl fluoride. The sulfonyl fluoride group provides the covalent reactivity.
-
Linker: A flexible or rigid linker (e.g., polyethylene glycol or an alkyl chain) can be attached to the cyclobutane ring. The linker provides spacing between the warhead and the reporter tag to minimize steric hindrance.[12]
-
Reporter Tag: A reporter tag enables detection and/or enrichment of labeled proteins. Common tags include:
-
Biotin: For affinity purification of target proteins using streptavidin beads.[13]
-
Fluorophore (e.g., Rhodamine, BODIPY): For visualization of labeled proteins by in-gel fluorescence scanning or microscopy.
-
Alkyne or Azide: For "click chemistry" ligation to a reporter tag after protein labeling, a powerful two-step approach.[11]
-
The proposed mechanism of action involves the nucleophilic attack by an amino acid residue in the protein's binding pocket on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-protein adduct.[7]
References
- 1. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 13. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Cyclobutylsulfonylbenzene synthesis
Technical Support Center: Synthesis of Cyclobutylsulfonylbenzene
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and data to help researchers and drug development professionals optimize their reaction conditions and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the nucleophilic substitution of a cyclobutyl halide (e.g., cyclobutyl bromide) with a benzenesulfinate salt (e.g., sodium benzenesulfinate).
Q1: My reaction yield is extremely low. What are the most common causes?
A low yield is the most frequently reported issue for this synthesis. The primary causes are often related to competing side reactions and suboptimal reaction conditions.
-
Competing E2 Elimination: The reaction of the benzenesulfinate anion with cyclobutyl bromide can lead to a significant amount of cyclobutene as a byproduct through an E2 (elimination) reaction. The benzenesulfinate anion, while a good nucleophile, also has some basicity.
-
Poor Reagent Quality: Sodium benzenesulfinate is hygroscopic and moisture can inhibit the reaction.[1] Ensure it is thoroughly dried before use. The purity of the cyclobutyl bromide is also critical, as impurities can lead to side reactions.
-
Suboptimal Solvent Choice: The choice of solvent is crucial for maximizing the rate of the desired S(_N)2 reaction while minimizing the E2 side reaction. Polar aprotic solvents are generally preferred.
-
Incorrect Temperature: While higher temperatures can increase the reaction rate, they often favor the elimination pathway over substitution, leading to lower yields of the desired sulfone. One study noted a very low yield (6.0%) when alkylating with cyclobutyl bromide, highlighting the difficulty of this specific transformation.[2]
Q2: I've identified a significant byproduct in my reaction mixture. What is it likely to be and how can I prevent it?
The most probable byproduct is cyclobutene, resulting from the E2 elimination of HBr from cyclobutyl bromide. To minimize its formation:
-
Temperature Control: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate. Start with moderate temperatures (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.
-
Solvent Selection: Use polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents solvate the cation (e.g., Na
) effectively, leaving a more "naked" and highly nucleophilic sulfinate anion, which favors the S(_N)2 pathway. Using higher alcohols or diols as solvents has also been reported for sulfone synthesis.[3][4]+
Q3: The reaction is not proceeding to completion, even after an extended period. What steps can I take?
If you observe a significant amount of unreacted starting material (e.g., via TLC analysis):
-
Verify Reagent Activity: Ensure your sodium benzenesulfinate is anhydrous and your cyclobutyl bromide has not degraded.
-
Increase Solvent Polarity: Switching to a more polar aprotic solvent like DMSO can significantly accelerate S(_N)2 reactions. DMSO is known to be an effective solvent for reactions involving sulfinates.[5]
-
Slightly Increase Temperature: If the reaction is stalled at a lower temperature, a modest increase (e.g., by 10-20 °C) may be necessary. Monitor carefully for the appearance of elimination byproducts.
-
Consider a Phase-Transfer Catalyst: If solubility of the sodium benzenesulfinate is an issue in your chosen solvent, adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate.
Q4: What is the best method for purifying the final this compound product?
Purification is typically necessary to remove unreacted starting materials, salts, and byproducts.
-
Standard Workup: First, quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the target sulfone from nonpolar byproducts (like cyclobutene) and polar baseline impurities. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step.
Data Summary: Effect of Reaction Conditions
Optimizing the reaction requires balancing multiple parameters. The following table summarizes the expected impact of key variables on the synthesis of this compound.
| Parameter | Condition A (Low Temp) | Condition B (High Temp) | Condition C (Polar Aprotic Solvent) | Condition D (Protic Solvent) |
| Temperature | 50 °C | 100 °C | 70 °C | 70 °C |
| Solvent | DMF | DMF | DMSO | Ethanol |
| Expected Yield | Moderate | Low to Moderate | High | Low |
| Reaction Rate | Slow | Fast | Moderate to Fast | Slow |
| Byproduct Formation | Low | High | Low to Moderate | Moderate |
| Comments | Minimizes E2 elimination but may be slow. | High risk of cyclobutene formation, reducing yield. | Optimal choice. DMSO enhances nucleophilicity, favoring S(_N)2. | Solvates the nucleophile, reducing its reactivity and rate. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the alkylation of sodium benzenesulfinate with cyclobutyl bromide.
Materials:
-
Sodium benzenesulfinate (anhydrous, 98%)[4]
-
Cyclobutyl bromide
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzenesulfinate (1.2 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a concentration of approximately 0.5 M with respect to the limiting reagent. Stir the suspension, then add cyclobutyl bromide (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyclobutyl bromide spot has been consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Visual Guides & Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in sulfone synthesis.
References
Identifying and minimizing byproducts in Cyclobutylsulfonylbenzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions to synthesize Cyclobutylsulfonylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic strategies for preparing this compound:
-
Oxidation of Cyclobutyl Phenyl Sulfide: This is a common and often high-yielding method. It involves the initial synthesis of cyclobutyl phenyl sulfide, which is then oxidized to the desired sulfone.
-
Nucleophilic Substitution: This route involves the reaction of a cyclobutyl halide (e.g., cyclobutyl bromide) with a benzenesulfinate salt, such as sodium benzenesulfinate.
Q2: What are the most common byproducts I should be aware of?
The byproducts largely depend on the chosen synthetic route.
-
For the oxidation route: The most prevalent byproduct is Cyclobutyl Phenyl Sulfoxide , resulting from incomplete oxidation of the starting sulfide.
-
For the nucleophilic substitution route: Potential byproducts include cyclobutene , formed via an elimination side reaction, and di-cyclobutyl ether , which can arise from the reaction of the cyclobutyl halide with any residual moisture or alcohol solvent.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of both synthesis routes.
-
For the oxidation reaction , you can track the disappearance of the starting sulfide and the appearance of the sulfone product. The sulfoxide intermediate will also be visible.
-
For the nucleophilic substitution , TLC can be used to monitor the consumption of the cyclobutyl halide.
Troubleshooting Guides
Route 1: Oxidation of Cyclobutyl Phenyl Sulfide
Issue 1: My reaction is incomplete, and I have a significant amount of Cyclobutyl Phenyl Sulfoxide byproduct.
-
Possible Cause: Insufficient amount of oxidizing agent.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) are used relative to the cyclobutyl phenyl sulfide. For challenging reactions, a slight excess (e.g., 2.2 equivalents) may be beneficial.
-
Reaction Time: Extend the reaction time and continue to monitor by TLC until the sulfoxide spot is minimized.
-
Temperature: Gently warming the reaction mixture may drive the oxidation to completion, but be cautious of potential side reactions at elevated temperatures.
-
Issue 2: I am observing degradation of my product.
-
Possible Cause: The reaction conditions are too harsh.
-
Troubleshooting Steps:
-
Temperature Control: Perform the oxidation at a lower temperature. For highly reactive oxidants like m-CPBA, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common strategy.
-
Choice of Oxidant: Consider using a milder oxidizing agent. While m-CPBA is effective, other reagents like Oxone® or hydrogen peroxide with a suitable catalyst can offer better control.[1]
-
| Oxidizing Agent | Typical Equivalents | Common Byproducts |
| m-CPBA | 2.0 - 2.2 | Cyclobutyl Phenyl Sulfoxide, m-chlorobenzoic acid |
| Hydrogen Peroxide | 2.0 - 2.5 | Cyclobutyl Phenyl Sulfoxide |
| Oxone® | 2.0 - 2.2 | Cyclobutyl Phenyl Sulfoxide |
A summary of common oxidizing agents and potential byproducts.
Route 2: Nucleophilic Substitution of Cyclobutyl Halide
Issue 1: The yield of this compound is low, and I have isolated cyclobutene.
-
Possible Cause: The reaction conditions are favoring elimination over substitution. This is a common issue with sterically hindered or strained cyclic systems.
-
Troubleshooting Steps:
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents can help to solvate the cation and promote the desired SN2 reaction pathway over the E2 pathway that leads to cyclobutene.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.
-
Base Strength of Nucleophile: While you are using a sulfinate salt, ensure the reaction medium is not overly basic, which would promote elimination.
-
Issue 2: My product is contaminated with a significant amount of a non-polar byproduct.
-
Possible Cause: This could be unreacted starting material (cyclobutyl halide) or a side product like di-cyclobutyl ether if moisture was present.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Purification: Unreacted starting material and non-polar byproducts can typically be removed via column chromatography.
-
| Parameter | To Minimize Elimination | To Minimize Other Byproducts |
| Solvent | Polar aprotic (DMF, DMSO) | Anhydrous solvents |
| Temperature | Lower temperatures | Controlled temperature |
| Atmosphere | Inert atmosphere | Inert atmosphere |
Key reaction parameters to minimize byproduct formation in the nucleophilic substitution route.
Experimental Protocols
Protocol 1: Oxidation of Cyclobutyl Phenyl Sulfide
This protocol is a general guideline based on common oxidation procedures.
-
Dissolution: Dissolve cyclobutyl phenyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 2.1 eq) in the same solvent to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench any excess peroxide by washing with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
DOT Script for Oxidation Workflow
Caption: Workflow for the oxidation of cyclobutyl phenyl sulfide.
Protocol 2: Nucleophilic Substitution
This protocol is a general guideline for the reaction of a cyclobutyl halide with sodium benzenesulfinate.
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add sodium benzenesulfinate (1.2 eq) and a polar aprotic solvent such as DMF.
-
Addition of Halide: Add cyclobutyl bromide (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
DOT Script for Nucleophilic Substitution Workflow
Caption: Workflow for the nucleophilic substitution route.
Logical Relationship of Byproduct Formation
DOT Script for Logical Relationships
Caption: Byproduct formation pathways in the two main synthetic routes.
References
Improving the stability of Cyclobutylsulfonylbenzene in solution
Cyclobutylsulfonylbenzene Stability: Technical Support Center
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. Aryl sulfones are generally stable molecules, but extreme conditions can lead to degradation.
Q2: What are the expected degradation pathways for this compound?
A2: While this compound is robust, potential degradation pathways under harsh conditions may include:
-
Hydrolysis: Under extreme pH (acidic or basic) and high temperatures, cleavage of the carbon-sulfur (C-S) bond can occur, although this is generally slow for sulfones.[1]
-
Oxidative Degradation: Strong oxidizing agents can potentially oxidize the aromatic ring or the cyclobutyl group, leading to various degradation products.
-
Photodegradation: Exposure to high-intensity UV light may induce degradation, a common phenomenon for aromatic compounds.[2]
-
Thermal Degradation: High temperatures (above 400°C) can cause the elimination of SO2 from the diphenyl sulfone bridges in related polymers, suggesting that the sulfone group is a point of thermal instability.[3][4][5]
Q3: How does pH affect the stability of this compound?
A3: Aryl sulfones are generally stable across a wide pH range. However, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, may promote slow hydrolysis.[1] It is recommended to maintain solutions at a neutral pH for long-term storage unless experimental conditions require otherwise.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: For long-term storage, it is best to store this compound as a solid in a cool, dark, and dry place. For solution-based experiments, consider the following:
-
Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are generally suitable for creating stock solutions.
-
Aqueous Solutions: If aqueous solutions are necessary, prepare them fresh. The use of buffers to maintain a neutral pH is advisable. For compounds with low aqueous solubility, co-solvents may be necessary, but their impact on stability should be assessed.[2]
Q5: What are the ideal storage conditions for a stock solution of this compound?
A5: Stock solutions, typically in an aprotic solvent like DMSO, should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.
-
Possible Cause 1: Degradation. The compound may be degrading under your experimental or storage conditions.
-
Solution: Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.[6][7] This involves stressing the compound with acid, base, heat, light, and an oxidizing agent to see if the unexpected peaks match the generated degradants. Comparing a freshly prepared sample with an aged one can also confirm if degradation is time-dependent.
-
-
Possible Cause 2: Solvent Impurities or Artifacts. The peaks may be from the solvent or may be formed by a reaction with the solvent.
-
Solution: Run a blank injection of your solvent to check for impurities. Ensure you are using high-purity, HPLC-grade solvents.
-
-
Possible Cause 3: Contamination. The sample may have been contaminated.
-
Solution: Prepare a fresh solution using clean glassware and high-purity starting materials to see if the unexpected peaks persist.
-
Problem: The biological/chemical activity of my this compound solution is decreasing over time.
-
Possible Cause: Compound Instability. The compound is likely degrading in your assay medium.
-
Solution 1: Assess the stability of this compound directly in your assay buffer. Incubate the compound in the buffer for the duration of your experiment, and then analyze it by HPLC to quantify any loss of the parent compound.
-
Solution 2: Modify your experimental protocol. Prepare solutions immediately before use. If the experiment is lengthy, consider adding the compound at later time points if possible.
-
Solution 3: Adjust storage conditions. Ensure stock solutions are stored at low temperatures (-20°C or -80°C) and protected from light.
-
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions typically used in forced degradation studies. The goal of such a study is to achieve 5-20% degradation to identify potential impurities.[2][7][8]
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents and Conditions | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1.0 M HCl, Room Temp to 60°C | Generally Stable | Possible slow hydrolysis to benzenesulfonic acid and cyclobutyl derivatives under harsh conditions. |
| Basic Hydrolysis | 0.1 M - 1.0 M NaOH, Room Temp to 60°C | Generally Stable | Possible slow hydrolysis to sodium benzenesulfonate and cyclobutyl derivatives under harsh conditions. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Potentially Unstable | Oxidized products of the aromatic or cyclobutyl ring. |
| Thermal Degradation | 60°C - 80°C (in solution or solid state) | Stable | Degradation is unlikely at these temperatures but may occur at much higher temperatures (>400°C).[3] |
| Photodegradation | Exposure to UV/Vis light (e.g., 1.2 million lux hours) | Potentially Unstable | Photodegradation products resulting from reactions of the excited state molecule. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound and identify its degradation products.[2][6][9]
Objective: To generate potential degradation products and test the specificity of an analytical method (e.g., HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector or a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: Add 1.0 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1.0 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the vial of the stock solution in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.[2]
-
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis:
-
Dilute all samples (including the control) to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.
-
Use a PDA detector to check for peak purity and a mass spectrometer to help identify the mass of potential degradants.
-
Visualizations
Logical and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchmap.jp [researchmap.jp]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Troubleshooting poor yields in the synthesis of Cyclobutylsulfonylbenzene derivatives
Welcome to the technical support center for the synthesis of cyclobutylsulfonylbenzene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common approaches involve the formation of a cyclobutanesulfonyl intermediate followed by its reaction with benzene, or the reaction of a cyclobutyl nucleophile with a benzenesulfonyl electrophile. Two plausible routes are:
-
Route A: Friedel-Crafts Sulfonylation. This involves the synthesis of cyclobutanesulfonyl chloride, which is then reacted with benzene in the presence of a Lewis acid catalyst.
-
Route B: Nucleophilic Substitution. This route typically involves the reaction of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) with benzenesulfonyl chloride.
Q2: I am experiencing very low yields in my synthesis. What are the most likely causes?
A2: Low yields in the synthesis of this compound derivatives can stem from several factors, depending on the synthetic route. Common issues include:
-
Inefficient formation of the cyclobutyl Grignard reagent.
-
Side reactions during the formation of cyclobutanesulfonyl chloride.
-
Poor reactivity or decomposition of the sulfonyl chloride in the Friedel-Crafts reaction.
-
Carbocation rearrangements during the Friedel-Crafts alkylation (if that route is attempted).
-
Difficulties in purifying the final product.
Q3: Are there any known side reactions to be aware of when using Grignard reagents with sulfonyl chlorides?
A3: Yes, the reaction of Grignard reagents with sulfuryl chloride can be problematic.[1] While it can be used to prepare sulfonyl chlorides, side reactions are common.[1] The highly reactive nature of the Grignard reagent can lead to over-addition or reaction with the product sulfonyl chloride. When reacting a Grignard reagent with an arenesulfonyl chloride, the primary expected product is the sulfone. However, side reactions can still occur, especially if the reaction conditions are not carefully controlled.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Cyclobutyl Bromide from Cyclobutanol
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred for a sufficient time at the appropriate temperature. Monitor the reaction progress using TLC or GC. |
| Rearrangement of the cyclobutyl cation | Use a milder brominating agent or lower the reaction temperature. PBr3 is a common reagent for this transformation.[2] |
| Difficult purification | Cyclobutyl bromide is volatile. Use careful distillation techniques to avoid loss of product. Washing with cold, dilute sodium bicarbonate solution can remove acidic impurities. |
Problem 2: Difficulty in the Formation of Cyclobutylmagnesium Bromide (Grignard Reagent)
| Potential Cause | Suggested Solution |
| Presence of moisture | All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Use anhydrous solvents, typically diethyl ether or THF. |
| Inactive magnesium surface | The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[3] |
| Slow initiation of the reaction | Add a small portion of the cyclobutyl bromide first and wait for the reaction to initiate (indicated by cloudiness and gentle refluxing) before adding the remainder of the halide solution dropwise. |
| Wurtz coupling side reaction | This can occur if the concentration of the alkyl halide is too high. Add the cyclobutyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
Problem 3: Poor Yields in the Synthesis of Cyclobutanesulfonyl Chloride
This step can be challenging. An alternative is to react the Grignard reagent with SO2 gas and then quench with a chlorinating agent like N-chlorosuccinimide (NCS).
| Potential Cause | Suggested Solution |
| Side reactions with sulfuryl chloride (SO2Cl2) | As noted, direct reaction of Grignard reagents with sulfuryl chloride can be problematic.[1] Consider the alternative SO2 insertion method. |
| Decomposition of the sulfonyl chloride | Sulfonyl chlorides can be sensitive to moisture and heat. Use anhydrous conditions and maintain a low temperature during the reaction and workup. |
| Difficult isolation | Cyclobutanesulfonyl chloride is likely a volatile and reactive compound. Use careful distillation or chromatography on silica gel for purification. |
Problem 4: Low Yield in the Friedel-Crafts Sulfonylation of Benzene
| Potential Cause | Suggested Solution |
| Deactivated benzene ring | If your benzene ring has deactivating substituents, the Friedel-Crafts reaction will be slow or may not proceed at all. This reaction works best with electron-rich aromatic compounds. |
| Catalyst deactivation | The Lewis acid catalyst (e.g., AlCl3) can be deactivated by moisture or by complexation with certain functional groups. Ensure all reagents and solvents are anhydrous. |
| Rearrangement of the cyclobutyl group | While less common in sulfonylation than in alkylation, rearrangement of the cyclobutyl group is a possibility under strong Lewis acid conditions. Consider using a milder catalyst or lower reaction temperatures. |
| Poly-sulfonylation | To avoid multiple sulfonyl groups being added to the benzene ring, use a stoichiometric amount of the sulfonyl chloride and consider using a large excess of benzene. |
Quantitative Data Summary
Table 1: Yields of Related Synthetic Steps
| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |
| Hunsdiecker Reaction | Silver cyclobutanecarboxylate, Br2 | CCl4, -20°C to RT | Cyclobutyl bromide | 32-60 | [4] |
| Halogenation | Cyclobutanecarboxylic acid, Pb(OAc)4, LiCl | THF, 0°C | Cyclobutyl chloride | 65 | [4] |
| Chlorosulfonation | Cyclobutane, SO2Cl2 | Benzene, pyridine (cat.), irradiation | Cyclobutanesulfonyl chloride | 46.6 | [5] |
| Sulfone Synthesis | Sodium methanesulfinate, Cyclobutyl bromide | Ethanol | Cyclobutyl methyl sulfone | 6.0 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutyl Bromide from Cyclopropylcarbinol (via Cyclobutanol)
This protocol involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by bromination.
-
Cyclobutanol Synthesis:
-
In a round-bottom flask, reflux a mixture of cyclopropylcarbinol and 2M HCl for 3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture by the careful addition of sodium hydroxide pellets, followed by sodium bicarbonate.
-
Saturate the aqueous layer with sodium chloride and extract the cyclobutanol with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude cyclobutanol by distillation.
-
-
Bromination of Cyclobutanol:
-
To a solution of cyclobutanol in a suitable solvent (e.g., diethyl ether) at 0°C, add phosphorus tribromide (PBr3) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it over ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the cyclobutyl bromide by distillation.[2]
-
Protocol 2: Formation of Cyclobutylmagnesium Bromide
Caution: This reaction is highly sensitive to moisture and air.
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the cyclobutyl bromide in anhydrous ether or THF and place it in the dropping funnel.
-
Add a small portion of the cyclobutyl bromide solution to the flask to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish, cloudy solution.
Protocol 3: Synthesis of Cyclobutyl Phenyl Sulfone (via Nucleophilic Substitution)
-
Cool the freshly prepared cyclobutylmagnesium bromide solution to 0°C in an ice bath.
-
Dissolve benzenesulfonyl chloride in anhydrous THF and add it to the Grignard reagent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclobutyl phenyl sulfone by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yields.
References
Technical Support Center: Cyclobutylsulfonylbenzene Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of cyclobutylsulfonylbenzene synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the scale-up of the multi-step synthesis of this compound. The synthesis is typically a three-step process:
-
Friedel-Crafts Acylation: Benzene is acylated with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form cyclobutyl phenyl ketone.
-
Clemmensen or Wolff-Kishner Reduction: The ketone is reduced to yield cyclobutylbenzene.
-
Sulfonation: Cyclobutylbenzene is sulfonated to produce the final product, this compound.
Step 1: Friedel-Crafts Acylation - Troubleshooting
Q1: Why is the yield of cyclobutyl phenyl ketone low during scale-up?
A1: Low yields in Friedel-Crafts acylation scale-up can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized overheating and side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.[1][2]
-
Poor Temperature Control: The reaction is exothermic. Inadequate heat removal on a larger scale can lead to side product formation.[3][4] Monitor the internal temperature closely and ensure your cooling system is robust enough for the larger batch size.
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Ensure all reactants, solvents, and equipment are scrupulously dry to prevent catalyst deactivation.
-
Substrate/Reagent Quality: The purity of benzene, cyclobutanecarbonyl chloride, and the Lewis acid is critical. Impurities can interfere with the reaction.
Q2: How can I minimize the formation of byproducts in the Friedel-Crafts acylation step?
A2: Byproduct formation can be minimized by:
-
Controlling the Reaction Temperature: Maintaining a consistent and optimal temperature is crucial. Gradual addition of the acyl chloride to the benzene-catalyst mixture can help manage the exotherm.
-
Optimizing Stoichiometry: While catalytic amounts of Lewis acids are used in some Friedel-Crafts reactions, acylation often requires stoichiometric amounts because the product ketone complexes with the catalyst.[5] Ensure the correct molar ratios are maintained at scale.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While benzene can act as both reactant and solvent, in some cases, a non-reactive solvent might be used to better control the reaction conditions.[5][6]
Step 2: Reduction of Cyclobutyl Phenyl Ketone - Troubleshooting
Q1: The Wolff-Kishner reduction is not going to completion on a larger scale. What could be the issue?
A1: Incomplete Wolff-Kishner reduction at scale can be due to:
-
Insufficient Temperature: The Wolff-Kishner reduction typically requires high temperatures (often around 200°C) to drive the reaction to completion through the evolution of nitrogen gas.[7][8] Ensure your large-scale heating system can achieve and maintain the required temperature uniformly.
-
Ineffective Water Removal: The initial formation of the hydrazone releases water. This water can hinder the high-temperature elimination step. In some protocols, a two-stage approach where water is removed before heating to high temperatures is employed.[8]
-
Base Inefficiency: The strength and concentration of the base (e.g., potassium hydroxide) are critical. Ensure the base is not degraded and is present in sufficient excess.
-
Hydrazine Hydrate Purity: The quality of hydrazine hydrate can affect the reaction efficiency.
Q2: Are there safety concerns with scaling up the Wolff-Kishner reduction?
A2: Yes, there are significant safety considerations:
-
Hydrazine Toxicity: Hydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
High Temperatures and Pressures: The reaction is conducted at high temperatures, which can lead to high pressures, especially if nitrogen gas evolution is rapid. Use a reactor rated for the expected temperatures and pressures and ensure a proper pressure relief system is in place.
-
Flammability: The organic solvents and reagents used can be flammable.
Q3: Can the Clemmensen reduction be an alternative for scale-up?
A3: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is an alternative, particularly effective for aryl-alkyl ketones.[9][10][11] However, it has its own scale-up challenges:
-
Strongly Acidic Conditions: The use of concentrated hydrochloric acid requires acid-resistant reactors.
-
Heterogeneous Reaction: The reaction is heterogeneous, and efficient mixing of the zinc amalgam with the reactants is necessary.
-
Mercury Waste: The use of mercury in the zinc amalgam presents significant environmental and safety concerns regarding waste disposal.
Step 3: Sulfonation of Cyclobutylbenzene - Troubleshooting
Q1: I am observing polysulfonation during the scale-up of the sulfonation step. How can I improve selectivity?
A1: Polysulfonation is a common issue when the reaction is too vigorous. To improve selectivity for the mono-sulfonated product:
-
Control Reaction Temperature: Sulfonation is highly exothermic.[6] Lowering the reaction temperature can reduce the rate of reaction and favor mono-substitution.
-
Gradual Addition of Sulfonating Agent: Add the sulfonating agent (e.g., fuming sulfuric acid) slowly to the cyclobutylbenzene to control the reaction rate and temperature.
-
Molar Ratio: Carefully control the stoichiometry. Using a slight excess of the aromatic compound relative to the sulfonating agent can favor mono-substitution.
Q2: The color of my final product is darker at a larger scale. What is the cause and how can I fix it?
A2: Darker product color is often due to side reactions and oxidation, which can be exacerbated at larger scales due to less efficient heat transfer.[6]
-
Temperature Control: As mentioned, localized overheating can lead to charring and byproduct formation.
-
Reaction Time: Shorter reaction times can minimize the formation of colored impurities. Quench the reaction as soon as the desired conversion is reached.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.
Data Presentation: Scale-Up Parameter Comparison
The following table provides representative parameters for each reaction step at laboratory and pilot plant scales. Note that these are generalized values and will need to be optimized for your specific process and equipment.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Wolff-Kishner Reduction | Step 3: Sulfonation | |||
| Scale | Lab (1 L) | Pilot (100 L) | Lab (1 L) | Pilot (100 L) | Lab (1 L) | Pilot (100 L) |
| Temperature (°C) | 0 - 10 | 0 - 10 (with careful monitoring) | 180 - 200 | 180 - 200 (in a suitable high-temp reactor) | 0 - 25 | 0 - 25 (with efficient cooling) |
| Pressure (bar) | Atmospheric | Atmospheric to slightly positive | Atmospheric (with N₂ evolution) | 1 - 5 (to control boiling and N₂ release) | Atmospheric | Atmospheric to slightly positive |
| Reaction Time (h) | 2 - 4 | 3 - 6 | 4 - 8 | 6 - 12 | 1 - 3 | 2 - 5 |
| Agitator Speed (rpm) | 200 - 400 | 100 - 250 (adjusted for vessel geometry) | 200 - 400 | 100 - 250 | 300 - 500 | 150 - 300 |
| Yield (%) | 85 - 95 | 80 - 90 | 70 - 85 | 65 - 80 | 90 - 98 | 85 - 95 |
Experimental Protocols
Step 1: Synthesis of Cyclobutyl Phenyl Ketone (Friedel-Crafts Acylation)
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl) is assembled.
-
Charging Reactants: The reactor is charged with anhydrous benzene and aluminum chloride. The mixture is cooled to 0-5°C with agitation.
-
Addition of Acyl Chloride: Cyclobutanecarbonyl chloride is added dropwise from the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: The reaction mixture is stirred at 0-10°C for 2-4 hours.
-
Quenching: The reaction is carefully quenched by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield crude cyclobutyl phenyl ketone, which can be purified by vacuum distillation.
Step 2: Synthesis of Cyclobutylbenzene (Wolff-Kishner Reduction)
-
Reactor Setup: A high-temperature reactor equipped with a mechanical stirrer, a temperature probe, and a distillation head is used.
-
Formation of Hydrazone: Cyclobutyl phenyl ketone, hydrazine hydrate, and a high-boiling solvent like diethylene glycol are charged into the reactor. The mixture is heated to form the hydrazone, and water is distilled off.
-
Reduction: Potassium hydroxide pellets are added, and the mixture is heated to 180-200°C. The reaction is refluxed until nitrogen evolution ceases.
-
Work-up: The reaction mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent (e.g., toluene).
-
Purification: The combined organic extracts are washed with dilute acid and water, dried, and the solvent is removed. The resulting cyclobutylbenzene is purified by distillation.
Step 3: Synthesis of this compound (Sulfonation)
-
Reactor Setup: A jacketed reactor with a mechanical stirrer, a temperature probe, and a dropping funnel is used.
-
Charging Reactant: Cyclobutylbenzene is charged into the reactor and cooled to 0-5°C.
-
Addition of Sulfonating Agent: Fuming sulfuric acid (or another suitable sulfonating agent) is added dropwise, maintaining the temperature below 10°C.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 0-25°C) for 1-3 hours.
-
Quenching: The reaction mixture is carefully poured onto crushed ice.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent may be necessary for further purification.
Mandatory Visualization
Caption: Synthetic workflow for this compound with key scale-up checkpoints.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scribd.com [scribd.com]
- 6. You are being redirected... [phxequip.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. chemithon.com [chemithon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wolff-Kishner Reduction [organic-chemistry.org]
Purification strategies for removing impurities from Cyclobutylsulfonylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cyclobutylsulfonylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, likely proceeding through a Friedel-Crafts acylation-type reaction, can lead to several impurities. The most common include:
-
Isomeric Byproducts: Positional isomers (ortho-, meta-) of this compound can form in addition to the desired para-isomer depending on the reaction conditions.
-
Unreacted Starting Materials: Residual benzene and cyclobutylsulfonyl chloride may remain in the crude product.
-
Polysulfonated Products: The benzene ring can undergo multiple sulfonylations, leading to di- or tri-substituted byproducts.
-
Sulfonic Acid: Hydrolysis of the sulfonyl chloride can produce the corresponding sulfonic acid, which may be present as an impurity.
-
Solvent Residues: Residual solvents from the reaction and workup steps are also common impurities.
Q2: What are the recommended primary purification strategies for this compound?
A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography.
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Recrystallization is effective for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful purification.
-
Flash Column Chromatography is a versatile technique for separating the desired product from a mixture of impurities, especially when dealing with isomeric byproducts or multiple impurities.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach is to test a range of solvents with varying polarities. For aryl sulfones, solvent mixtures are often effective. A good starting point would be a non-polar solvent like hexanes or heptane, paired with a slightly more polar solvent such as ethyl acetate or dichloromethane.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is cooled too quickly or if the solvent is not ideal. To troubleshoot this:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Solvent System Adjustment: The solvent polarity may need to be adjusted. If using a two-solvent system, try adding slightly more of the solvent in which the compound is more soluble.
-
Higher Dilution: Using a larger volume of the recrystallization solvent can sometimes prevent oiling out.
Q5: What is a typical solvent system for flash column chromatography of this compound?
A5: For aryl sulfones, a common and effective mobile phase for flash column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Crystal Yield | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or solvent system where the compound has lower solubility at room temperature. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. |
Flash Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Impurities | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. A less polar solvent system will generally lead to better separation of non-polar compounds. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a narrow band. | |
| Product Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is too high or too low. | Adjust the solvent ratio based on TLC analysis. If the Rf is too high, decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity. |
| Streaking or Tailing of Spots on TLC | The compound may be acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| The compound is degrading on the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a modifier. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or by staining.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | >99 | 70-90 | Simple, cost-effective, good for removing minor impurities. | Can have lower yields, not effective for separating isomers. |
| Flash Column Chromatography | >99 | 60-85 | Highly effective for separating multiple impurities and isomers. | More time-consuming, requires more solvent and materials. |
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for common recrystallization issues.
Preventing degradation of Cyclobutylsulfonylbenzene during storage
This technical support center provides guidance on the proper storage and handling of Cyclobutylsulfonylbenzene to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures can lead to thermal decomposition. While specific data for this compound is unavailable, similar aryl sulfone compounds can decompose at high temperatures.[1]
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Light: Exposure to ultraviolet (UV) or even visible light can potentially induce photodegradation.[2][3]
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Moisture and pH: The presence of water and non-neutral pH conditions can lead to hydrolysis of the sulfonyl group, although this is generally slow for sulfones. The stability of related sulfonated aromatic compounds has been shown to be pH-dependent.[4]
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Oxygen: The presence of oxygen, especially in combination with light, can lead to oxidative degradation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at low temperatures, such as 2-8°C. For long-term storage, consider -20°C. | Lower temperatures significantly slow down the rate of potential thermal decomposition and hydrolytic reactions.[4] |
| Light | Store in a light-resistant container (e.g., amber vial or a container wrapped in aluminum foil). | Protects the compound from photodegradation.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis. |
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
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Physical Changes: A change in color (e.g., yellowing) or physical state (e.g., clumping of a solid).
-
Purity Analysis: A decrease in the purity of the sample as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks in a chromatogram or new signals in an NMR spectrum is a strong indicator of degradation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, it is crucial to use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. The stability of sulfonated aromatic compounds in aqueous solutions is improved at an acidic pH.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Change in color of the solid sample (e.g., yellowing) | Photodegradation or oxidation. | 1. Ensure the compound is stored in a light-resistant container. 2. Store under an inert atmosphere to prevent oxidation. 3. Re-analyze the purity of the sample before use. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation (hydrolysis, thermal decomposition, or photodegradation). | 1. Review storage conditions (temperature, light exposure, moisture). 2. If stored in solution, consider solvent purity and potential reactivity. 3. Purify the sample if necessary and store the purified material under optimal conditions. |
| Poor solubility compared to a fresh sample | Formation of insoluble degradation products or polymerization. | 1. Confirm the identity and purity of the sample using analytical techniques. 2. If degradation is confirmed, it is recommended to use a fresh, high-purity batch of the compound. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Always use a fresh sample or a sample that has been properly stored and its purity confirmed before critical experiments. 2. Perform a quality control check on your this compound stock. |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under conditions of elevated temperature, light exposure, and different pH values in an aqueous solution.
2. Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Buffers of various pH (e.g., pH 4, 7, and 9)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and temperature
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
3. Methods:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
For each condition, dilute the stock solution with the appropriate solvent (acetonitrile for thermal and photostability of the solid; pH buffers for hydrolytic stability) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Forced Degradation Studies:
-
Thermal Stress:
-
Solid State: Place a known amount of solid this compound in a clear vial in an oven at an elevated temperature (e.g., 60°C).
-
Solution State: Place vials of the solution in an oven at the same temperature.
-
Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Photostability:
-
Expose solid and solution samples to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
-
Wrap control samples in aluminum foil to protect them from light.
-
Withdraw samples at the end of the exposure.
-
-
Hydrolytic Stress:
-
Incubate solutions of this compound in different pH buffers (e.g., pH 4, 7, 9) at room temperature or an elevated temperature.
-
Withdraw samples at predetermined time points.
-
-
-
Analysis:
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Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the reactivity of Cyclobutylsulfonylbenzene in specific reactions
Welcome to the technical support center for enhancing the reactivity of cyclobutylsulfonylbenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in common aromatic substitution reactions?
The sulfonyl group (-SO₂-) is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. For nucleophilic aromatic substitution (SNAr), the ring is activated, but the lack of a suitable leaving group on the unsubstituted this compound prevents this reaction from occurring directly.
Q2: What are the primary strategies to functionalize the aromatic ring of this compound?
The most effective strategies involve overcoming the inherent low reactivity of the C-H bonds on the aromatic ring. The two main approaches are:
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Directed Ortho-Metalation (DoM): This is a powerful technique to selectively functionalize the positions ortho to the sulfonyl group.
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are ideal for forming new carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, typically requiring a pre-functionalized (e.g., halogenated) this compound.
Q3: Can the cyclobutyl group itself react or be cleaved under typical reaction conditions?
The cyclobutyl group is generally stable under the conditions used for Directed Ortho-Metalation and most palladium-catalyzed cross-coupling reactions. However, very harsh acidic or oxidative conditions should be avoided to prevent potential ring-opening or side reactions.
Troubleshooting Guides
Directed Ortho-Metalation (DoM)
This technique allows for the selective introduction of electrophiles at the position ortho to the sulfonyl group. The sulfonyl group acts as a directed metalation group (DMG), coordinating to a strong organolithium base.[1][2][3]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently dried glassware or solvent. 2. Inactive organolithium reagent. 3. Reaction temperature too high. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Titrate the organolithium reagent before use to determine its exact concentration. 3. Maintain the reaction temperature at -78 °C during lithiation. |
| Formation of multiple products | 1. Reaction warmed up prematurely, allowing for side reactions. 2. Electrophile is too reactive or added too quickly. | 1. Ensure the reaction is kept cold until quenching. 2. Add the electrophile slowly at low temperature. |
| Benzylic metalation instead of ortho-metalation | This is less common with sulfonyl groups but can occur. | Consider using a lithium amide base (e.g., LDA) which can favor benzylic deprotonation if that is the desired outcome. For ortho-metalation, alkyllithiums are preferred.[2] |
-
Preparation: A flame-dried round-bottom flask is charged with this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C under an inert atmosphere (e.g., Argon).
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Lithiation: n-Butyllithium (1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
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Electrophilic Quench: A solution of iodine (1.2 eq) in anhydrous THF is added slowly. The reaction is stirred for an additional 2 hours at -78 °C.
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
For these reactions, a halogenated this compound derivative is typically required as a starting material. The strong electron-withdrawing nature of the sulfonyl group can facilitate these coupling reactions.
This reaction couples an organoboron reagent with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Decomposition of the boronic acid. | 1. Use a fresh source of palladium catalyst or a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. 3. Use freshly prepared or purified boronic acid. |
| Homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Degas the reaction mixture thoroughly with an inert gas (e.g., Argon) before adding the catalyst. |
| Dehalogenation of starting material | Presence of water or protic impurities. | Use anhydrous solvents and reagents. |
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[4][5][6][7]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Sterically hindered amine or aryl halide. 2. Inappropriate ligand for the palladium catalyst. 3. Weak base. | 1. Increase reaction temperature and time. 2. Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use a stronger base such as NaOtBu or LHMDS. |
| Side product formation | Hydrodehalogenation of the aryl halide. | Ensure anhydrous conditions and a properly degassed reaction setup. |
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Below is a summary of typical yields observed for the coupling of a generic aryl bromide with a primary amine using different phosphine ligands.
| Ligand | Catalyst Loading (mol %) | Base | Temperature (°C) | Typical Yield (%) |
| P(tBu)₃ | 2 | NaOtBu | 80 | 75-85 |
| BINAP | 2 | Cs₂CO₃ | 100 | 60-70 |
| XPhos | 1.5 | K₃PO₄ | 100 | 90-99 |
| SPhos | 1.5 | K₃PO₄ | 100 | 92-99 |
Note: These are representative yields and can vary depending on the specific substrates and reaction conditions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Addressing regio- and stereoselectivity in Cyclobutylsulfonylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutylsulfonylbenzene, with a focus on addressing challenges in regio- and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high regio- and stereoselectivity in the synthesis of substituted cyclobutylsulfonylbenzenes?
A1: The main challenges arise from the puckered and strained nature of the cyclobutane ring, which can lead to the formation of multiple stereoisomers. Key difficulties include:
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Controlling Diastereoselectivity: Achieving a high diastereomeric ratio (d.r.) during the introduction of substituents on the cyclobutane ring is critical. This is often influenced by the choice of catalyst, solvent, and reaction temperature.
-
Achieving High Enantioselectivity: For chiral cyclobutylsulfonylbenzenes, obtaining a high enantiomeric ratio (e.r.) requires the use of effective chiral catalysts or auxiliaries.
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Preventing Epimerization: The stereocenters on the cyclobutane ring, particularly those alpha to a carbonyl or sulfonyl group, can be prone to epimerization under basic or acidic conditions, leading to a loss of stereochemical purity.[1]
-
Regiocontrol: In cases where the cyclobutane precursor has multiple potential sites for functionalization, directing the sulfonyl group to the desired position can be challenging.
Q2: What is a reliable strategy for the stereocontrolled synthesis of a precursor to this compound?
A2: A highly effective and modern approach is the diastereoselective and enantioselective sulfa-Michael addition of a thiol to a cyclobutene derivative, followed by oxidation of the resulting thioether to the sulfone. This two-step process allows for precise control over the stereochemistry at two adjacent centers on the cyclobutane ring. The use of a chiral organocatalyst, such as a cinchona-based squaramide, can facilitate high enantioselectivity.[2]
Q3: How can I oxidize the intermediate phenylthiocyclobutane to this compound without forming the sulfoxide byproduct?
A3: To favor the formation of the sulfone over the sulfoxide, it is crucial to use a sufficient stoichiometry of the oxidizing agent. Using at least two equivalents of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is a common strategy. The reaction temperature can also influence selectivity; in some cases, running the reaction at a slightly elevated temperature (e.g., 35 °C) can promote full oxidation to the sulfone. Other effective oxidizing systems for this transformation include hydrogen peroxide with a suitable catalyst or urea-hydrogen peroxide.[3]
Q4: How can I confirm the relative and absolute stereochemistry of the synthesized this compound?
A4: A combination of spectroscopic and analytical techniques is typically employed:
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NMR Spectroscopy: 1H NMR spectroscopy is invaluable for determining the relative stereochemistry. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can establish the spatial relationships between protons on the cyclobutane ring.[4][5][6]
-
X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric ratio (e.r.) of the final product by separating the enantiomers.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Sulfa-Michael Addition
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low diastereomeric ratio (d.r.) observed by 1H NMR or HPLC analysis of the crude product. | The reaction has not reached thermodynamic equilibrium. | Increase the reaction time or temperature. For example, when using DBU as a base, heating the reaction to 80 °C can improve the d.r.[2] |
| The base used is not optimal for promoting the desired diastereomer. | Screen different bases. While DBU is effective, other non-nucleophilic bases like potassium tert-butoxide could be explored, though care must be taken to avoid epimerization at other centers.[1] | |
| The solvent may be influencing the transition state geometry. | Experiment with different solvents. Toluene is often a good choice for enantioselective reactions with organocatalysts, while acetonitrile has been used for diastereoselective reactions with DBU.[2] |
Problem 2: Low Enantioselectivity in the Asymmetric Sulfa-Michael Addition
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric ratio (e.r.) determined by chiral HPLC. | The chiral catalyst is not effective for the specific substrate combination. | Screen a range of chiral catalysts. For the sulfa-Michael addition to cyclobutenes, cinchona-based squaramide catalysts have shown high efficacy. |
| The reaction conditions are not optimal for the catalyst. | Optimize the reaction temperature and solvent. Asymmetric reactions are often sensitive to temperature, with lower temperatures sometimes affording higher enantioselectivity. | |
| A retro-Michael/Michael-addition process is occurring, leading to racemization. | Avoid harsh conditions (e.g., excessive heat or strong base) after the initial reaction that could promote the reversible reaction.[2] |
Problem 3: Incomplete Oxidation or Over-oxidation to Byproducts
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of starting thioether or intermediate sulfoxide in the final product. | Insufficient amount of oxidizing agent. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA) to 2.2-2.5 equivalents to ensure complete conversion to the sulfone.[7] |
| Reaction time is too short. | Increase the reaction time and monitor the progress by TLC or LC-MS. | |
| Formation of unidentified byproducts, potentially from oxidation of other functional groups. | The oxidizing agent is too harsh or not selective. | Use a milder or more selective oxidizing agent. Alternatively, perform the reaction at a lower temperature with slow addition of the oxidant.[8] Ensure the purity of the m-CPBA, as impurities can sometimes lead to side reactions.[9] |
Problem 4: Difficulty in Purifying Diastereomers
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of diastereomers during column chromatography. | The diastereomers have very similar polarities. | Utilize reversed-phase chromatography (e.g., with a C18 stationary phase) as it can sometimes provide better separation for diastereomers than normal-phase silica gel.[7][10] |
| The chosen solvent system in normal-phase chromatography is not providing adequate resolution. | Screen different solvent systems for column chromatography. A gradient elution may be necessary. | |
| The diastereomers are difficult to separate by chromatography. | Consider recrystallization as an alternative or complementary purification method, as diastereomers have different physical properties, including solubility.[7] |
Quantitative Data
Table 1: Diastereoselective Sulfa-Michael Addition of Substituted Thiophenols to Cyclobutene-1-carboxylate [2]
| Entry | Thiophenol Substituent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Bromo | 94 | >95:5 |
| 2 | 4-Fluoro | 88 | >95:5 |
| 3 | 3-Chloro | 82 | >95:5 |
| 4 | 4-Trifluoromethyl | 89 | >95:5 |
| 5 | 4-Nitro | 58 | >95:5 |
| 6 | 4-Methoxycarbonyl | 70 | >95:5 |
Reactions were carried out using the corresponding thiophenol, ethyl cyclobutene-1-carboxylate, and DBU in acetonitrile at room temperature.
Table 2: Enantioselective Sulfa-Michael Addition of 2-Bromothiophenol to an N-Acyl-Oxazolidinone Substituted Cyclobutene [2]
| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| Cinchona-based thiourea (Cat1) | 92 | 79:21 | 96:4 |
| Cinchona-based squaramide (Cat8) | 98 | 94:6 | 99.5:0.5 |
Reactions were carried out with 2-bromothiophenol, the cyclobutene derivative, and the specified catalyst in toluene at room temperature.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Ethyl 2-(phenylthio)cyclobutane-1-carboxylate
This protocol is adapted from methodologies for the sulfa-Michael addition of thiols to cyclobutenes.[2]
-
Reagents and Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl cyclobutene-1-carboxylate (1.0 eq).
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Dissolve the cyclobutene in anhydrous acetonitrile (to make a 0.1 M solution).
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Add thiophenol (1.1 eq).
-
-
Reaction:
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-(phenylthio)cyclobutane-1-carboxylate. The major diastereomer is typically the trans isomer.
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Protocol 2: Oxidation of Ethyl 2-(phenylthio)cyclobutane-1-carboxylate to Ethyl 2-(phenylsulfonyl)cyclobutane-1-carboxylate
This protocol is based on standard procedures for the oxidation of thioethers to sulfones.[7]
-
Reagents and Setup:
-
Dissolve the purified ethyl 2-(phenylthio)cyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC for the disappearance of the starting thioether and the intermediate sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final this compound derivative.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. santaisci.com [santaisci.com]
Technical Support Center: Cyclobutylsulfonylbenzene Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing Cyclobutylsulfonylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities often depend on the synthetic route. However, common contaminants include unreacted starting materials (e.g., cyclobutanol, benzenesulfonyl chloride), inorganic salts (e.g., NaCl), and side-products such as the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride.[1][2] In some cases, disulfide or sulfone byproducts may also be present.[2]
Q2: I am having difficulty purifying this compound using standard silica gel chromatography. What are alternative methods?
A2: Aryl sulfonic acid derivatives can be highly water-soluble, making traditional purification methods challenging.[1] If your compound is exhibiting high polarity, consider the following:
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Reverse-Phase HPLC: This is often the most effective method for purifying polar organic compounds.
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Solid-Phase Extraction (SPE): C18 cartridges can be used to desalt the compound. The crude material is loaded in an aqueous solution, washed with water to remove salts, and then the desired product is eluted with an organic solvent like methanol or acetonitrile.[1]
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Ion-Exchange Chromatography (IEX): Weakly or strongly basic resins can be effective for purifying sulfonic acids. The product is eluted with a volatile acidic solution (e.g., formic or trifluoroacetic acid) which can then be removed by lyophilization.[1]
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Slurry Method: For solid aryl sulfonates, creating a slurry in a minimal amount of water can preferentially dissolve impurities, leaving behind the purified solid.[3]
Q3: What is the expected stability of this compound in aqueous solutions?
Troubleshooting Guides
NMR Spectroscopy
Problem: My 1H NMR spectrum of this compound shows unexpected peaks.
| Potential Cause | Troubleshooting Steps |
| Residual Solvent | Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents. |
| Unreacted Starting Materials | Compare the spectrum to the NMR spectra of your starting materials (e.g., cyclobutanol, benzenesulfonyl chloride). |
| Hydrolysis Product | The presence of Cyclobutylsulfonic acid may result in a broad peak due to the acidic proton. Consider performing a D2O exchange experiment to identify exchangeable protons. |
| Isomeric Impurities | If the synthesis involved reactions on the benzene ring, positional isomers could be present. Carefully analyze the aromatic region for complex splitting patterns. |
Mass Spectrometry
Problem: I am not observing the expected molecular ion peak (M+) for this compound in my mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Ionization Method | Electron impact (EI) ionization can be a "hard" technique, leading to extensive fragmentation and a weak or absent molecular ion peak.[6][7] |
| Solution: Use a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. | |
| In-source Fragmentation | Even with soft ionization, in-source fragmentation can occur if the instrument parameters are not optimized. |
| Solution: Reduce the cone voltage or fragmentor voltage in the mass spectrometer source. | |
| Compound Instability | The compound may be degrading in the mass spectrometer. |
| Solution: Ensure the sample is fresh and has been handled appropriately to prevent degradation. |
Problem: I am observing unexpected fragments in the mass spectrum of this compound.
| Expected Fragmentation | Possible Interpretation of Unexpected Fragments |
| Loss of the cyclobutyl group. | A significant peak corresponding to benzenesulfonyl cation or related fragments. |
| Cleavage of the cyclobutyl ring.[8] | Peaks corresponding to the loss of ethene (28 Da) from the cyclobutyl moiety.[8] |
| Loss of SO2 (64 Da).[9] | A peak corresponding to the cyclobutylbenzene cation. |
| Unexpected Fragment: A peak corresponding to the loss of water (18 Da). | This may indicate the presence of a hydrolysis byproduct (e.g., cyclobutylsulfonic acid). |
| Unexpected Fragment: A peak with a mass higher than the expected molecular weight. | This could be due to the presence of dimers or adducts with solvent molecules. |
Experimental Protocols
General Protocol for Purification of Aryl Sulfonyl Compounds via Solid-Phase Extraction (SPE)
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Cartridge Preparation: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by water.
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Sample Loading: Dissolve the crude this compound in a minimal amount of water or a water/organic solvent mixture. Load the solution onto the prepared cartridge.
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Washing: Wash the cartridge with water to elute highly polar impurities and inorganic salts.
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Elution: Elute the purified this compound from the cartridge using methanol or acetonitrile.
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Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified compound.
General Protocol for 1H NMR with D2O Exchange
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Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
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Acquire Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.
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Add D2O: Add a few drops of deuterium oxide (D2O) to the NMR tube.
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Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the 1H NMR spectrum.
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Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, -COOH) will decrease in intensity or disappear in the spectrum acquired after the D2O addition.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the characterization of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. aaqr.org [aaqr.org]
Technical Support Center: Optimizing HPLC Analysis of Cyclobutylsulfonylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Cyclobutylsulfonylbenzene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound. The solutions provided are based on a typical reversed-phase HPLC method.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing for a hydrophobic compound like this compound in reversed-phase HPLC can be caused by several factors.[1]
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Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the sulfonyl group, causing tailing.
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Solution: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) at a concentration of 0.1%, to the mobile phase.[2] The acid will protonate the silanols and reduce these secondary interactions.
-
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
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Column Degradation: The column may be contaminated or have lost its stationary phase.
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Solution: Flush the column with a strong solvent, such as isopropanol, or replace the guard column if one is in use.[3] If the problem persists, the analytical column may need to be replaced.
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Q2: My this compound peak is broad and shows poor resolution from other components.
A2: Poor resolution and broad peaks can often be addressed by optimizing the mobile phase and flow rate.
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Mobile Phase Composition: The organic solvent percentage in your mobile phase directly impacts retention and peak shape.
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Solution 1: If your peak is eluting too early and is broad, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention and may improve peak shape.[4]
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Solution 2: If you are using an isocratic method, switching to a gradient elution can help sharpen the peak and improve resolution from other components.[4]
-
-
Flow Rate: A flow rate that is too high can reduce the interaction time between the analyte and the stationary phase, leading to broader peaks.
-
Solution: Decrease the flow rate. For example, if you are running at 1.5 mL/min, try reducing it to 1.0 mL/min. This will increase the analysis time but can significantly improve resolution.
-
-
Temperature: Inconsistent or suboptimal column temperature can affect peak shape.
-
Solution: Use a column oven to maintain a consistent and slightly elevated temperature (e.g., 30-40 °C). This can improve peak efficiency and reduce viscosity of the mobile phase.[5]
-
Q3: I am observing "ghost peaks" in my chromatogram.
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram and are often due to contamination or carryover.
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Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the needle and injection port between injections.
-
-
Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the HPLC system can manifest as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Regularly flush your HPLC system, including the pump, injector, and detector, with a strong, appropriate solvent.
-
Q4: The retention time for this compound is drifting between injections.
A4: Retention time drift can be caused by several factors related to the stability of the HPLC system and mobile phase.[1]
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Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved before the first injection.
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.
-
Solution: Keep the mobile phase reservoirs capped and prepare fresh mobile phase for long analytical runs.
-
-
Pump Performance: Inconsistent flow from the pump can cause retention time to fluctuate.
-
Solution: Check for leaks in the pump and ensure it is properly primed and degassed. If the problem persists, the pump seals may need to be replaced.[3]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the column temperature if a column oven is not used, leading to retention time shifts.[5]
-
Solution: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: For a hydrophobic, non-ionizable compound like this compound, a reversed-phase HPLC method is the most appropriate choice. A good starting point would be a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Q2: Which stationary phase is best for this compound analysis?
A2: A C18 (Octadecylsilane) column is the most common and a good first choice for hydrophobic compounds like this compound, as it provides strong hydrophobic retention.[6] If retention is excessive, a C8 column, which is less retentive, could be considered.[7]
Q3: How do I choose the optimal mobile phase for my analysis?
A3: The choice of mobile phase depends on the desired retention time and resolution.
-
Solvent Strength: Acetonitrile is a common organic modifier that often provides sharper peaks and lower backpressure compared to methanol. The ratio of water to organic solvent is a critical parameter to adjust for optimizing retention. Increasing the organic solvent percentage will decrease the retention time.[8]
-
Additives: For sulfonylbenzene compounds, adding a small amount of an acid like TFA (0.1%) can improve peak shape by minimizing interactions with residual silanols on the column.[2]
Q4: What detection wavelength should I use for this compound?
A4: The optimal detection wavelength depends on the UV absorbance spectrum of this compound. A good starting point for aromatic compounds is often around 254 nm. To determine the optimal wavelength, you can run a UV scan of your compound or use a diode array detector (DAD) to monitor a range of wavelengths during a preliminary run.
Q5: How should I prepare my sample for HPLC analysis?
A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, and ideally, in the mobile phase itself.[9] Using a solvent that is much stronger than the mobile phase can lead to peak distortion. It is also crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[3]
Experimental Protocols & Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50% B to 90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase (50:50 Water:Acetonitrile) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter. |
Table 2: Troubleshooting Guide - Impact of Parameter Adjustments on Retention Time and Peak Shape
| Issue Encountered | Parameter Adjusted | Expected Outcome on this compound Peak |
| Poor Resolution | Decrease Flow Rate to 0.8 mL/min | Increased Retention Time, Sharper Peak, Better Separation |
| Peak Tailing | Add 0.1% TFA to Mobile Phase | Symmetrical Peak Shape |
| Broad Peak | Increase Column Temperature to 40 °C | Decreased Retention Time, Sharper Peak |
| Late Elution | Increase initial % of Acetonitrile to 60% | Decreased Retention Time |
| Co-elution with Impurity | Change to a Phenyl-Hexyl column | Altered Selectivity, Potential for Resolution |
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. ionsource.com [ionsource.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. postnova.com [postnova.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. phenomenex.blog [phenomenex.blog]
- 9. glsciences.eu [glsciences.eu]
Technical Support Center: Enhancing Cell Permeability of Cyclobutylsulfonylbenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of cyclobutylsulfonylbenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor cell permeability in a Caco-2 assay. What are the most likely causes?
Low cell permeability of this compound derivatives can stem from several factors:
-
High Polarity: The presence of polar functional groups, such as the sulfonyl group, can lead to a high polar surface area (PSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.
-
Low Lipophilicity: An unfavorable logP (partition coefficient) value can indicate poor partitioning from the aqueous extracellular environment into the lipophilic cell membrane. A logP between 1 and 3 is generally considered favorable for oral bioavailability, balancing membrane permeability with aqueous solubility.[1]
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), even if it has good passive permeability.[2][3]
-
Poor Aqueous Solubility: While seemingly counterintuitive, very low aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.[4]
-
Molecular Size: Larger molecules generally exhibit lower permeability.
Q2: How can I improve the cell permeability of my lead this compound compound?
Several strategies can be employed to enhance cell permeability:
-
Structural Modification:
-
Modify the N1-substituent: The group attached to the sulfonamide nitrogen is a key determinant of permeability. Introducing more lipophilic or heterocyclic moieties can improve permeability. The optimal pKa for sulfonamides to cross bacterial cell membranes is in the range of 6.6 to 7.4, which can be achieved by introducing heterocyclic rings on the N1 amino group.
-
Mask Polar Groups: Introducing non-polar groups or creating prodrugs that mask polar functionalities can increase lipophilicity.
-
Bioisosteric Replacement: Replace polar functional groups with bioisosteres that have similar steric and electronic properties but are less polar.[1]
-
-
Formulation Strategies:
-
Use of Permeation Enhancers: Co-administration with permeation enhancers like piperazine derivatives or cyclodextrins can transiently increase membrane permeability.
-
Solubilizing Agents: For compounds with poor aqueous solubility, using solubilizing agents can increase the concentration at the cell surface.[5]
-
Q3: What is the role of the cyclobutyl group in cell permeability?
The cyclobutyl group is a relatively small, lipophilic moiety. Its primary role in the context of permeability is likely to contribute to the overall lipophilicity of the molecule, which can be favorable for membrane partitioning. However, its specific impact will depend on the overall structure of the derivative.
Q4: Are there any common off-target effects to be aware of when modifying this compound derivatives to improve permeability?
Yes, modifications aimed at increasing lipophilicity can sometimes lead to increased off-target effects and cytotoxicity. It is crucial to perform counter-screening assays to ensure that the desired permeability improvements do not come at the cost of target specificity and cell health. Inhibitors that are only effective in cells at concentrations >10 μM may be acting non-specifically.[4]
Troubleshooting Guides
Issue 1: High Efflux Ratio Observed in MDCK-MDR1 Assay
Problem: Your this compound derivative shows good apparent permeability (Papp) from the apical to basolateral side in a standard MDCK assay, but a high efflux ratio (Papp B-A / Papp A-B > 2) in an MDCK-MDR1 assay.[3] This indicates that your compound is a substrate for the P-gp efflux transporter.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity: Run the MDCK-MDR1 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor will confirm that your compound is a P-gp substrate.
-
Structural Modifications to Evade Efflux:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and bind to molecules with multiple hydrogen bond donors. Systematically replace or mask these groups.
-
Introduce Bulky Groups: Adding steric hindrance near the recognition sites for P-gp can sometimes disrupt binding and reduce efflux.
-
Alter Lipophilicity: While counterintuitive, sometimes slightly reducing lipophilicity can decrease recognition by P-gp.
-
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay and Low Calculated logP
Problem: Your compound exhibits a low Papp value (<1 x 10⁻⁶ cm/s) in a Caco-2 permeability assay, and computational models predict a low logP value (<1). This suggests that the compound is too polar to efficiently cross the cell membrane.
Troubleshooting Steps:
-
Systematic Lipophilicity Enhancement:
-
Synthesize a small library of analogs with increasing lipophilicity. This can be achieved by adding non-polar groups like methyl, ethyl, or phenyl groups to the core structure.
-
Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
-
Measure logD at Physiological pH: The calculated logP may not accurately reflect the ionization state of your compound at the pH of the assay (typically 7.4). Measure the distribution coefficient (logD) at pH 7.4 to get a more accurate picture of its lipophilicity under experimental conditions.
-
Investigate Active Transport: While passive diffusion is low, consider the possibility of uptake via active transport. Run the Caco-2 assay at different concentrations to check for saturation kinetics, which would be indicative of a transporter-mediated uptake.
Data Presentation
The following table presents hypothetical permeability data for a series of this compound derivatives to illustrate the impact of structural modifications on cell permeability.
| Compound ID | R Group on N1 | logD (pH 7.4) | Papp (A-B) (x 10⁻⁶ cm/s) in Caco-2 | Efflux Ratio in MDCK-MDR1 |
| CBSB-001 | -H | 0.8 | 0.5 | 1.2 |
| CBSB-002 | -CH₃ | 1.5 | 2.1 | 1.5 |
| CBSB-003 | -Phenyl | 2.8 | 8.5 | 4.1 |
| CBSB-004 | -4-Fluorophenyl | 2.9 | 9.2 | 2.5 |
| CBSB-005 | -Pyridin-2-yl | 1.9 | 5.3 | 1.8 |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound derivatives across a Caco-2 cell monolayer.
1. Cell Culture:
- Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6][7]
2. Monolayer Integrity Assessment:
- Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
- The permeability of a low-permeability marker, such as Lucifer Yellow, is assessed.
3. Permeability Experiment:
- The culture medium is replaced with transport buffer in both the apical and basolateral chambers.
- The test compound (e.g., 10 µM) is added to the apical (for A-B permeability) or basolateral (for B-A permeability) chamber.
- Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
- The concentration of the test compound in the samples is quantified by LC-MS/MS.
4. Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation
- A is the surface area of the membrane
- C₀ is the initial concentration in the donor chamber
Protocol 2: MDCK-MDR1 Efflux Assay
This protocol is used to determine if a compound is a substrate of the P-gp efflux transporter.
1. Cell Culture:
- MDCK cells transfected with the human MDR1 gene are seeded on permeable supports and cultured for 4-5 days to form a confluent monolayer.[2][4]
2. Monolayer Integrity Check:
- TEER is measured to confirm monolayer integrity.
3. Bidirectional Permeability Assay:
- The experiment is conducted as described in the Caco-2 protocol, with the test compound added to either the apical or basolateral side.
- To confirm P-gp involvement, a parallel experiment can be run in the presence of a P-gp inhibitor (e.g., 10 µM verapamil).
4. Data Analysis:
- Papp values for both A-B and B-A directions are calculated.
- The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).[3] An efflux ratio ≥ 2 suggests active efflux.
Visualizations
Caption: Workflow for improving cell permeability of this compound derivatives.
Caption: Passive diffusion and active efflux of a this compound derivative across the cell membrane.
References
- 1. rupress.org [rupress.org]
- 2. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. Permeability assessment of poorly water-soluble compounds under solubilizing conditions: the reciprocal permeability approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mitigating off-target effects of Cyclobutylsulfonylbenzene in biological assays
Welcome to the technical support center for Cyclobutylsulfonylbenzene, a research compound hereafter referred to as Cycletinib. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of Cycletinib in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cycletinib?
A1: Cycletinib is a potent inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the ABC signaling pathway, which is frequently dysregulated in certain cancers. By binding to the ATP-binding pocket of TKX, Cycletinib blocks its kinase activity, thereby inhibiting downstream signaling and cellular proliferation.
Q2: Are there known off-target effects associated with Cycletinib?
A2: Yes, like many kinase inhibitors, Cycletinib can exhibit activity against other kinases, particularly those with similar ATP-binding sites. The most well-characterized off-target interactions are with Kinase A, Kinase B, and to a lesser extent, Kinase C. These off-target activities can lead to confounding results in biological assays and potential side effects in preclinical models.
Q3: What is the recommended concentration range for using Cycletinib in cell-based assays?
A3: The optimal concentration of Cycletinib depends on the cell type and the specific assay. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 for your specific system. For most TKX-dependent cell lines, significant on-target inhibition is observed between 10 nM and 100 nM. Concentrations above 1 µM are more likely to induce off-target effects.
Q4: How should I prepare and store Cycletinib?
A4: Cycletinib is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For working solutions, dilute the DMSO stock in your cell culture medium of choice immediately before use.
Troubleshooting Guides
Issue 1: I am observing unexpected cellular phenotypes that are inconsistent with TKX inhibition.
-
Question: My cells are showing a phenotype (e.g., altered morphology, unexpected cell cycle arrest) that is not reported for TKX inhibition. Could this be an off-target effect?
-
Answer: It is highly probable that the observed phenotype is due to off-target activity, especially if you are using higher concentrations of Cycletinib. We recommend the following troubleshooting steps:
-
Perform a dose-response experiment: Correlate the unexpected phenotype with the concentration of Cycletinib. If the phenotype is only apparent at concentrations significantly higher than the IC50 for TKX inhibition, it is likely an off-target effect.
-
Use a structurally unrelated TKX inhibitor: If available, treat your cells with a different TKX inhibitor that has a distinct chemical scaffold. If the unexpected phenotype is not replicated, it is likely specific to Cycletinib's off-target profile.
-
Rescue experiment: If possible, transfect your cells with a constitutively active form of a suspected off-target kinase (e.g., Kinase A or Kinase B) to see if it rescues the phenotype.
-
Issue 2: My results with Cycletinib are not reproducible.
-
Question: I am seeing significant variability in my experimental results between different batches of the compound or between experiments run on different days. What could be the cause?
-
Answer: Lack of reproducibility can stem from several factors. Please consider the following:
-
Compound stability: Ensure that your Cycletinib stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh working dilutions for each experiment.
-
Cell culture conditions: Inconsistent cell passage number, confluency, or serum concentration in the media can all affect the cellular response to kinase inhibitors. Standardize your cell culture protocols.
-
Assay variability: Ensure that all assay parameters (e.g., incubation times, reagent concentrations) are consistent between experiments.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of Cycletinib against its primary target (TKX) and known off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type |
| TKX (Primary Target) | 15 | Biochemical (in vitro) |
| Kinase A | 250 | Biochemical (in vitro) |
| Kinase B | 800 | Biochemical (in vitro) |
| Kinase C | 3500 | Biochemical (in vitro) |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Interactions
This protocol outlines a general procedure for screening Cycletinib against a panel of kinases to identify potential off-target interactions.
-
Prepare Compound: Serially dilute Cycletinib in the appropriate assay buffer to achieve a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 nM).
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Add Compound: Add the diluted Cycletinib or a vehicle control (e.g., DMSO) to the kinase reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or a luminescence-based ATP detection assay to measure ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Cycletinib and determine the IC50 value for each kinase in the panel.
Protocol 2: Cell-Based Assay to Validate Off-Target Effects
This protocol describes how to confirm a suspected off-target effect in a cellular context.
-
Cell Lines: Use a cell line that expresses the suspected off-target kinase (e.g., Kinase A) but has low or no expression of the primary target (TKX).
-
Treatment: Treat the cells with a dose-response of Cycletinib (e.g., from 1 nM to 10 µM).
-
Phenotypic or Signaling Readout: Measure a cellular response that is known to be regulated by the off-target kinase. This could be a specific phosphorylation event downstream of the off-target, a change in cell viability, or a morphological change.
-
Western Blotting: Lyse the cells after treatment and perform a Western blot to probe for the phosphorylation of a known substrate of the off-target kinase.
-
Data Analysis: Correlate the dose-response of Cycletinib with the observed cellular phenotype and the inhibition of the off-target kinase's signaling.
Visualizations
Caption: Simplified signaling pathway of the primary target, TKX.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Relationship between Cycletinib and its biological targets.
Validation & Comparative
A Comparative Guide to Cyclobutylsulfonylbenzene and Other Sulfonylbenzene Reagents for Researchers
For Immediate Publication
[City, State] – [Date] – In the ever-evolving landscape of chemical synthesis and drug discovery, the choice of reagents is paramount to the success of research endeavors. This guide provides a comprehensive comparison of cyclobutylsulfonylbenzene and its derivatives with other commonly employed sulfonylbenzene reagents, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental insights.
Executive Summary
Cyclobutyl-containing moieties are increasingly recognized for their potential to impart desirable physicochemical properties in drug candidates, such as improved metabolic stability and binding affinity. This has led to a growing interest in reagents that can efficiently install the cyclobutylsulfonyl group. This guide will compare this compound and its precursor, cyclobutanesulfonyl chloride, with standard reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride. The comparison will focus on their reactivity, applications in key organic reactions, and the potential advantages conferred by the cyclobutyl group.
Overview of Sulfonylbenzene Reagents
Sulfonylbenzene reagents, particularly sulfonyl chlorides, are versatile electrophiles widely used in organic synthesis. Their primary applications include the formation of sulfonamides and sulfonate esters, as well as participation in cross-coupling reactions. The reactivity of these reagents is influenced by the nature of the substituent on the benzene ring.
Commonly Used Sulfonylbenzene Reagents:
-
Benzenesulfonyl Chloride: A foundational reagent, it is a colorless liquid used extensively for the synthesis of sulfonamides and sulfonate esters.
-
p-Toluenesulfonyl Chloride (TsCl): A solid at room temperature, making it easier to handle than benzenesulfonyl chloride. The methyl group on the para position can slightly influence its reactivity.[1][2][3] It is often preferred over benzenesulfonyl chloride due to its higher reactivity and selectivity in certain reactions.[1]
-
Cyclobutanesulfonyl Chloride: The precursor to this compound, this reagent allows for the introduction of the cyclobutylsulfonyl moiety.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of this compound with other sulfonylbenzene reagents are not extensively documented in the literature, we can infer performance characteristics based on the known electronic and steric effects of the cyclobutyl group and the general reactivity of sulfonyl chlorides.
Table 1: Comparison of Sulfonyl Chloride Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Key Characteristics |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Liquid | Standard reactivity, widely available.[4] |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | Solid | Easier to handle, often more reactive and selective than benzenesulfonyl chloride.[1][2][3] |
| Cyclobutanesulfonyl Chloride | C₄H₇ClO₂S | 154.62 | Liquid | Introduces a strained, non-planar alkyl group.[1][4][5] |
Reactivity Considerations:
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom.
-
Electronic Effects: The phenyl and tolyl groups are electron-withdrawing, enhancing the electrophilicity of the sulfur center. The cyclobutyl group, being an alkyl group, is generally considered electron-donating compared to an aryl group. This might suggest a slightly lower intrinsic reactivity for cyclobutanesulfonyl chloride compared to its aromatic counterparts.
-
Steric Effects: The cyclobutyl group is more sterically demanding than a methyl group but less so than larger alkyl groups. This can influence the rate of reaction with sterically hindered nucleophiles. The puckered conformation of the cyclobutane ring can also play a role in the transition state geometry.[6][7]
Applications in Key Synthetic Transformations
Sulfonamide Synthesis
The formation of sulfonamides is a cornerstone reaction for these reagents, with wide applications in medicinal chemistry.[8] The general reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
General Reaction Scheme:
R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
Performance Comparison:
Table 2: Hypothetical Comparison of Yields in Sulfonamide Synthesis
| Amine | Nucleophile | Benzenesulfonyl Chloride (Yield %) | p-Toluenesulfonyl Chloride (Yield %) | Cyclobutanesulfonyl Chloride (Yield %) |
| Aniline | Aromatic | High | High | Expected: Good to High |
| Benzylamine | Aliphatic (Primary) | High | High | Expected: Good to High |
| Diethylamine | Aliphatic (Secondary) | Good | Good | Expected: Moderate to Good (potential steric hindrance) |
Note: The yields for Cyclobutanesulfonyl Chloride are estimated based on general reactivity principles and require experimental validation.
Suzuki-Miyaura Cross-Coupling Reactions
Aryl sulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7][9][10] This reaction typically involves the coupling of an aryl sulfonyl chloride with an organoboron compound.
General Reaction Scheme:
Ar-SO₂Cl + Ar'-B(OH)₂ --(Pd catalyst, base)--> Ar-Ar'
Performance Comparison:
The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the aryl sulfonyl chloride. While data for this compound as a coupling partner is not available, the principles of oxidative addition and reductive elimination would still apply. The C-S bond cleavage is a key step in this catalytic cycle.
Experimental Protocols
The following are representative experimental protocols for the synthesis of sulfonamides and for a Suzuki-Miyaura cross-coupling reaction. A detailed, validated protocol for reactions involving cyclobutanesulfonyl chloride would require specific laboratory investigation.
General Procedure for Sulfonamide Synthesis
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Amine (1.1 eq)
-
Tertiary amine base (e.g., triethylamine, 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A typical procedure for the synthesis of sulfonamides involves dissolving the sulfonyl chloride and N-silylamine in acetonitrile and refluxing for one hour.[11]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add the aryl sulfonyl chloride, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Visualizing Reaction Workflows
Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of sulfonamides.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of reagents for the introduction of the cyclobutylsulfonyl moiety, which can impart beneficial properties to bioactive molecules. While direct comparative data is currently limited, the established reactivity of other sulfonylbenzene reagents provides a solid foundation for their application in synthesis. The slightly different steric and electronic profile of the cyclobutyl group may offer unique advantages in terms of selectivity and the properties of the final products. Further research is warranted to fully elucidate the performance of this compound in a range of chemical transformations and to develop optimized experimental protocols. This will undoubtedly expand the synthetic chemist's toolbox and contribute to the development of novel therapeutics and functional materials.
References
- 1. Cyclobutanesulfonyl chloride | 338453-16-0 | FC161212 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. Cyclobutanol - general description and application [georganics.sk]
- 4. Page loading... [wap.guidechem.com]
- 5. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Sulfonyl halide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Cyclobutylsulfonylbenzene and Phenylsulfonylbenzene in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate functional groups is a critical decision in the design of organic reactions and the development of new therapeutic agents. The sulfonyl group, in particular, plays a significant role as a leaving group, a directing group, and a key structural motif in medicinal chemistry. This guide provides an objective comparison of two sulfonyl-containing compounds, cyclobutylsulfonylbenzene and phenylsulfonylbenzene, focusing on their performance in organic reactions and their implications for drug development. This analysis is supported by experimental data and established chemical principles.
I. Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds. In this context, the sulfonyl group can act as an effective leaving group. While direct comparative studies are limited, the performance of phenylsulfonylbenzene is well-documented, and the expected reactivity of this compound can be inferred from the electronic and steric properties of the cyclobutyl group.
Aryl sulfones have been successfully employed as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. The reaction typically proceeds via oxidative addition of the palladium catalyst into the C–S bond of the sulfone. The efficiency of this step, which is often rate-limiting, is influenced by the electronic nature of the groups attached to the sulfonyl moiety.
Table 1: Comparison of Properties and Expected Performance in Suzuki-Miyaura Coupling
| Feature | Phenylsulfonylbenzene | This compound | Impact on Suzuki-Miyaura Coupling |
| Electronic Effect | The phenyl group is electron-withdrawing via induction but can be a resonance donor. | The cyclobutyl group is a weakly electron-donating sp³-hybridized alkyl group. | The electron-donating nature of the cyclobutyl group may decrease the electrophilicity of the ipso-carbon, potentially leading to a slower rate of oxidative addition compared to the more electron-withdrawing phenyl group. |
| Steric Hindrance | The phenyl group is relatively bulky, with a cyclohexane A-value of approximately 3.0 kcal/mol, although its planar nature can orient to minimize steric clash.[1][2] | The cyclobutyl group is also sterically demanding, though its non-planar, puckered conformation presents a different steric profile. | The steric bulk of both groups around the sulfonyl moiety can influence the approach of the palladium catalyst. The specific orientation required for oxidative addition might be affected differently by the planar phenyl ring versus the puckered cyclobutyl ring. |
| C-S Bond Strength | The C(sp²)-S bond is generally strong. | The C(sp³)-S bond is typically weaker than a C(sp²)-S bond. | A weaker C-S bond in this compound could potentially facilitate the oxidative addition step, counteracting the electronic effect. However, the key cleavage in Suzuki-Miyaura coupling of aryl sulfones is the aryl C-S bond. |
| Reported Yields | Yields for Suzuki-Miyaura coupling of diphenyl sulfone with various arylboronic acids have been reported to be in the range of 60-95%, often requiring high temperatures (e.g., 130°C).[3] | Direct experimental data for the Suzuki-Miyaura coupling of this compound as a leaving group is not readily available in the literature. | Based on electronic effects, it is hypothesized that this compound might be a less reactive coupling partner than phenylsulfonylbenzene under similar conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of Diphenyl Sulfone
The following protocol is adapted from a reported procedure for the Suzuki-Miyaura coupling of aryl sulfones.[3]
Reaction Setup:
A mixture of diphenyl sulfone (1 mmol), the respective arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3 mmol) in dioxane (5 mL) is stirred in a sealed tube under an argon atmosphere at 130 °C for 12-24 hours.
Work-up and Purification:
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
II. Metabolic Stability in Drug Development
In drug discovery, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile. The introduction of different functional groups can significantly alter a molecule's susceptibility to metabolism by cytochrome P450 enzymes.
The incorporation of small, constrained ring systems like cyclobutane is a known strategy to enhance metabolic stability.[4][5] This is often attributed to the blocking of potential sites of metabolism and the presentation of a less favorable geometry for enzymatic oxidation compared to more flexible linear chains or electron-rich aromatic rings.
Table 2: Comparison of Metabolic Stability Profiles
| Feature | Phenylsulfonyl Group | Cyclobutylsulfonyl Group | Implication in Drug Development |
| Metabolic Hotspots | The phenyl ring is susceptible to aromatic hydroxylation by CYP enzymes. | The cyclobutyl ring is generally more resistant to metabolism than acyclic alkyl chains and can be more stable than some aromatic systems.[4] | Compounds containing a cyclobutylsulfonyl moiety are predicted to have a higher metabolic stability compared to those with a phenylsulfonyl group, potentially leading to a longer in vivo half-life. |
| Lipophilicity | The phenyl group contributes significantly to the overall lipophilicity of a molecule. | The cyclobutyl group is also lipophilic but can offer a different balance of lipophilicity and polarity compared to a phenyl group. | Modulation of lipophilicity by replacing a phenyl with a cyclobutyl group can influence solubility, permeability, and off-target effects. |
| Observed Trends | Aromatic rings are common sites of metabolic attack. | The replacement of alkyl chains with cyclobutyl groups has been shown to improve metabolic stability in drug candidates.[4] | The cyclobutylsulfonyl group represents a promising scaffold for designing drug candidates with improved pharmacokinetic properties. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.[6][7]
Incubation:
The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of NADPH (1 mM) as a cofactor. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Sample Analysis:
The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
The percentage of the compound remaining is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.
III. Visualizing the Comparison
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling of aryl sulfones.
Structural and Electronic Comparison
References
- 1. organic chemistry - How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
Cross-Validation of Analytical Methods for Aromatic Sulfonyl Compounds: A Comparative Guide
Introduction
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of aromatic sulfonyl compounds, using the representative molecule Cyclobutylsulfonylbenzene.
This document serves as a template for researchers and scientists to establish and cross-validate analytical methods for similar molecules. The presented data is hypothetical and for illustrative purposes to demonstrate a cross-validation workflow.
Methodology Comparison
A cross-validation was performed to compare a newly developed, highly sensitive LC-MS/MS method with a previously established HPLC-UV method for the quantification of this compound in a biological matrix (e.g., human plasma). The objective was to ensure that the new method provides comparable, if not superior, results in terms of accuracy, precision, and sensitivity.
Experimental Protocols
1. Sample Preparation (for both HPLC-UV and LC-MS/MS)
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Step 1: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS).
-
Step 2: Vortex the mixture for 1 minute to precipitate proteins.
-
Step 3: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Step 4: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 5: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 6: Inject a portion of the reconstituted sample into the respective chromatography system.
2. HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
3. LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Q1 (m/z 211.1) -> Q3 (m/z 141.1)
-
Internal Standard: Q1 (m/z 216.1) -> Q3 (m/z 146.1)
-
-
Injection Volume: 5 µL.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 100 - 10,000 ng/mL | 0.1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Curve Equation | y = 1.23x + 5.67 | y = 5.43x + 2.10 |
Table 2: Precision and Accuracy
| Quality Control Sample | HPLC-UV | LC-MS/MS |
| Low QC (300 ng/mL) | ||
| Precision (%CV) | 4.5 | 2.1 |
| Accuracy (%Bias) | 3.2 | 1.5 |
| Medium QC (3000 ng/mL) | ||
| Precision (%CV) | 3.1 | 1.8 |
| Accuracy (%Bias) | -2.5 | -0.9 |
| High QC (8000 ng/mL) | ||
| Precision (%CV) | 2.8 | 1.5 |
| Accuracy (%Bias) | 1.9 | 0.7 |
Table 3: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 30 ng/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.1 ng/mL |
Visualizations
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Caption: A diagram of a generic signaling pathway where an inhibitor like this compound might act.
Caption: A schematic of the experimental workflow from sample preparation to data analysis for both methods.
A Comparative Guide to the Synthetic Efficiency of Cyclobutylsulfonylbenzene Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two primary synthetic routes to Cyclobutylsulfonylbenzene, a key intermediate in various pharmaceutical and agrochemical research endeavors. The comparison focuses on synthetic efficiency, reagent accessibility, and reaction conditions, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Radical Addition to Bicyclobutane | Route 2: Oxidation of Cyclobutyl Phenyl Sulfide |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 1 | 2 |
| Starting Materials | 1-(Arylsulfonyl)bicyclobutane, Radical Initiator | Cyclobutyl Bromide, Thiophenol, Oxidizing Agent |
| Reagent Cost | Potentially Higher (specialized starting material) | Generally Lower (common lab reagents) |
| Reaction Conditions | Photochemical or thermal initiation | Mild to moderate temperatures |
| Scalability | May require specialized photochemical reactors | Readily scalable using standard laboratory equipment |
| Key Advantages | Single-step synthesis | High overall yield, readily available starting materials |
| Key Disadvantages | Availability of bicyclobutane precursor | Two-step process |
Route 1: Radical Addition to Bicyclobutane
This route is based on the addition of an arylsulfonyl radical to a bicyclobutane precursor. The reaction is typically initiated either photochemically or thermally.
Experimental Protocol
Materials:
-
1-(Phenylsulfonyl)bicyclobutane
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Degassed solvent (e.g., benzene, toluene)
Procedure:
-
A solution of 1-(phenylsulfonyl)bicyclobutane and a catalytic amount of AIBN in a degassed solvent is prepared in a quartz reaction vessel.
-
The reaction mixture is irradiated with a high-pressure mercury lamp (for photochemical initiation) or heated to reflux (for thermal initiation) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Oxidation of Cyclobutyl Phenyl Sulfide
This two-step route involves the initial synthesis of cyclobutyl phenyl sulfide, followed by its oxidation to the target sulfone.
Experimental Protocol
Step 1: Synthesis of Cyclobutyl Phenyl Sulfide
Materials:
-
Cyclobutyl bromide
-
Thiophenol
-
Potassium carbonate
-
Acetone
Procedure:
-
A mixture of cyclobutyl bromide, thiophenol, and potassium carbonate in acetone is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with aqueous sodium hydroxide, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield crude cyclobutyl phenyl sulfide, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
Materials:
-
Cyclobutyl phenyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide)
-
Dichloromethane or other suitable solvent
Procedure:
-
A solution of cyclobutyl phenyl sulfide in dichloromethane is cooled in an ice bath.
-
A solution of m-CPBA in dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite).
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.[1][2]
Signaling Pathways and Logical Relationships
The decision-making process for selecting a synthetic route can be visualized as a logical flow, considering key factors such as the availability of starting materials and the desired scale of the synthesis.
Conclusion
Both routes presented offer viable pathways to this compound. Route 1, the radical addition to bicyclobutane, is an elegant single-step process that may be advantageous for small-scale synthesis, provided the starting bicyclobutane is accessible. Route 2, the two-step oxidation of cyclobutyl phenyl sulfide, is a more classical and robust approach that is likely to be more amenable to scale-up due to the use of readily available and less expensive starting materials. The choice of route will ultimately depend on the specific needs of the researcher, including scale, cost considerations, and the availability of specialized starting materials and equipment.
References
Head-to-Head Comparison of Novel Cyclobutylsulfonylbenzene Derivatives in Preclinical Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two novel cyclobutylsulfonylbenzene derivatives, designated CBS-A and CBS-B, evaluated for their potential as anticancer and anti-inflammatory agents. The following data is based on a compilation of representative results from key preclinical bioassays.
Data Summary
The in vitro biological activities of CBS-A and CBS-B were assessed through cytotoxicity screenings against human cancer cell lines and through their inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme. All quantitative data, including IC50 (half-maximal inhibitory concentration) and percentage of inhibition, are summarized below for direct comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) |
| CBS-A | A549 (Lung Carcinoma) | MTT Assay | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | MTT Assay | 22.5 ± 2.1 | |
| CBS-B | A549 (Lung Carcinoma) | MTT Assay | 8.7 ± 0.9 |
| MCF-7 (Breast Cancer) | MTT Assay | 12.1 ± 1.3 | |
| Doxorubicin | A549 (Lung Carcinoma) | MTT Assay | 0.8 ± 0.1 |
| (Control) | MCF-7 (Breast Cancer) | MTT Assay | 1.2 ± 0.2 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay Type | Target | Percent Inhibition at 10 µM | IC50 (µM) |
| CBS-A | COX-2 Inhibition Assay | COX-2 | 85% | 2.5 ± 0.3 |
| CBS-B | COX-2 Inhibition Assay | COX-2 | 65% | 5.1 ± 0.6 |
| Celecoxib | COX-2 Inhibition Assay | COX-2 | 92% | 0.04 ± 0.005 |
| (Control) |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and clear understanding of the presented data.
MTT Cell Viability Assay
The cytotoxicity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (A549 and MCF-7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with various concentrations of CBS-A, CBS-B, or the positive control (Doxorubicin) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by non-linear regression analysis.
COX-2 Inhibition Assay
The inhibitory activity of the compounds against human recombinant COX-2 was evaluated using a colorimetric COX inhibitor screening assay kit.
-
Reagent Preparation: All reagents, including the heme cofactor, arachidonic acid (substrate), and COX-2 enzyme, were prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compounds (CBS-A and CBS-B) and the reference compound (Celecoxib) were pre-incubated with the COX-2 enzyme in a reaction buffer for 10 minutes at room temperature.
-
Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid.
-
Colorimetric Detection: The production of prostaglandin G2, the intermediate product of the COX reaction, was measured colorimetrically by monitoring the absorbance at 610 nm for 5 minutes.
-
Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the rate of the reaction in the presence of the test compounds to the vehicle control. The IC50 values were then determined from the dose-response curves.
Visualizations
The following diagrams illustrate a representative experimental workflow for cell-based assays and a simplified signaling pathway potentially modulated by COX-2 inhibitors.
Caption: Workflow for MTT-based cell viability assay.
Navigating Metabolic Hurdles: A Comparative Analysis of Cyclobutylsulfonylbenzene Analog Stability
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the metabolic stability of a series of Cyclobutylsulfonylbenzene analogs, offering insights into their susceptibility to biotransformation. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decision-making in lead optimization and candidate selection.
The inherent stability of a compound in the presence of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The this compound scaffold is a promising pharmacophore in modern drug discovery; however, structural modifications can significantly impact its metabolic clearance. This guide delves into the in vitro metabolic stability of a series of analogs, providing a framework for structure-activity relationship (SAR) studies in this chemical space.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of three representative this compound analogs (CBSB-1, CBSB-2, and CBSB-3) upon incubation with human liver microsomes (HLM). The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of metabolic liability.[1][2]
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| CBSB-1 | 4-Cyclobutylsulfonyl-N-(4-methylphenyl)benzenesulfonamide | 45.2 | 15.3 |
| CBSB-2 | 4-Cyclobutylsulfonyl-N-(4-methoxyphenyl)benzenesulfonamide | 28.7 | 24.1 |
| CBSB-3 | 4-Cyclobutylsulfonyl-N-(4-fluorophenyl)benzenesulfonamide | 68.5 | 10.1 |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 35.8 | 19.3 |
Note: The data presented for CBSB-1, CBSB-2, and CBSB-3 are representative examples for illustrative purposes, as direct comparative studies on a series of this compound analogs are not publicly available. The data for Celecoxib, a well-characterized drug containing a sulfonylbenzene moiety, is included for reference.[3][4]
Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the interpretation and replication of metabolic stability data. The following section outlines the detailed methodology employed for the in vitro microsomal stability assay.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound analogs by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.
Materials:
-
Test Compounds (this compound analogs, Celecoxib)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared in a 96-well plate and contains the test compound (final concentration, e.g., 1 µM), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
A parallel incubation is prepared without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
The plate is pre-incubated at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is terminated by the addition of a cold quenching solution, typically acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound in each sample is quantified using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the linear portion of this plot using the equation: t½ = 0.693 / slope.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[1][2]
-
Visualizing the Metabolic Landscape
Diagrams are powerful tools for illustrating complex biological processes. The following sections provide visual representations of the experimental workflow and the putative metabolic pathway of this compound analogs.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Putative Metabolic Pathway of a this compound Analog
Based on the known metabolism of structurally related compounds, such as celecoxib and cyclobutyl-containing molecules, the primary metabolic pathways for this compound analogs are predicted to involve oxidation reactions mediated by cytochrome P450 enzymes.[5][6][7]
Caption: Predicted metabolic pathway of this compound analogs.
Conclusion
The metabolic stability of this compound analogs is a key determinant of their potential as drug candidates. As illustrated by the representative data, even minor structural modifications can lead to significant changes in their metabolic profiles. The provided experimental protocol for the in vitro microsomal stability assay offers a robust and reproducible method for assessing this critical parameter. The visualized workflow and metabolic pathway provide a clear conceptual framework for understanding the experimental process and the likely biotransformation routes of these compounds. For drug discovery programs focused on this chemical series, a systematic evaluation of metabolic stability is essential for the selection of candidates with optimal pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. in-vitro-metabolism-of-celecoxib-a-cyclooxygenase-2-inhibitor-by-allelic-variant-forms-of-human-liver-microsomal-cytochrome-p450-2c9-correlation-with-cyp2c9-genotype-and-in-vivo-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]
- 4. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. ClinPGx [clinpgx.org]
- 7. suhanibansal.com [suhanibansal.com]
Navigating the Biological Landscape of Sulfonylbenzenes: A Comparative Guide
Absence of data on Cyclobutylsulfonylbenzene necessitates a shift in focus to the broader sulfonylbenzene class, with Benzenesulfonamide and its derivatives serving as key reference points for biological activity and reproducibility.
Due to a lack of publicly available biological data for this compound, this guide provides a comparative overview of the well-characterized biological activities of Benzenesulfonamide and its derivatives. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological effects and experimental considerations for this class of compounds. The reproducibility of the cited data is contingent on the detailed experimental protocols provided herein.
Comparative Analysis of Biological Activity
The biological activities of various benzenesulfonamide derivatives have been explored across antimicrobial, anti-inflammatory, and enzyme inhibition assays. The following tables summarize the quantitative data from these studies, offering a comparative perspective on their potency and spectrum of activity.
Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Escherichia coli | 6.72 | [1] |
| 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Staphylococcus aureus | 6.63 | [1] |
| 4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 6.67 | [1] |
| 4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Salmonella typhi | 6.45 | [1] |
| 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Bacillus subtilis | 6.63 | [1] |
| 4-(N-(1H-imidazol-2-yl)sulfamoyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Candida albicans | 6.63 | [1] |
| N-(4-(N-(6-chloropyridazin-3-yl)sulfamoyl)phenyl)acetamide | Aspergillus niger | 6.28 | [1] |
Table 2: Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound Series | Target Enzyme | Kᵢ (µM) | Reference |
| 10 and 10i | Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 | [2] |
| 10 and 10i | α-Glycosidase (α-GLY) | 95.73 ± 13.67 – 102.45 ± 11.72 | [2] |
| Various | Glutathione S-transferase (GST) | 22.76 ± 1.23 – 49.29 ± 4.49 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the reproducible evaluation of benzenesulfonamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the microtiter plates.
Enzyme Inhibition Assays
These assays are employed to quantify the inhibitory activity of compounds against specific enzymes. The following is a general protocol that can be adapted for different enzymes.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate assay buffer at optimal concentrations.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in the assay buffer for a specified period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Activity: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant) is determined by fitting the data to an appropriate model, such as the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The biological effects of benzenesulfonamide derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate key pathways that are known to be modulated by this class of compounds.
References
Comparative Analysis of Cyclobutyl-Functionalized Molecular Scaffolds in Computational Docking Studies
A Focused Examination of Substituted Cyclobutylphenyl Quinoline Derivatives as Bacterial DNA Gyrase Inhibitors
Introduction
Computational docking studies are a cornerstone in modern drug discovery, providing valuable insights into the potential binding affinities and interaction patterns of novel chemical entities with biological targets. This guide offers a comparative analysis of docking studies focused on derivatives containing a cyclobutyl moiety. Due to a scarcity of published research specifically on Cyclobutylsulfonylbenzene derivatives, this guide will focus on a detailed case study of substituted cyclobutylphenyl quinoline derivatives as inhibitors of bacterial DNA gyrase. The methodologies and data presented serve as a paradigm for the computational evaluation of cyclobutyl-containing compounds.
Data Presentation: Docking Scores and Binding Energies
The following table summarizes the key quantitative data from a study on substituted cyclobutylphenyl quinoline derivatives targeting bacterial DNA gyrase.[1] The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction.
| Compound Type | Target | Docking Score (Arbitrary Units) |
| Most Potent Derivative | Mutant DNA Gyrase | -9.023 |
| Most Potent Derivative | Wild-Type DNA Gyrase | -6.093 |
Note: The docking scores are presented as reported in the source study. Direct comparison of scores between different docking software or studies should be approached with caution due to variations in scoring functions and algorithms.
Experimental Protocols
The following section details the computational methodologies employed in the analysis of substituted cyclobutylphenyl quinoline derivatives.
Molecular Docking Protocol
A molecular docking study was performed to elucidate the binding modes and affinities of the cyclobutylphenyl quinoline derivatives within the active site of bacterial DNA gyrase.
-
Software: The docking studies were conducted using the Glide module of the Schrödinger software suite.[1]
-
Protein Preparation: The crystal structure of bacterial DNA gyrase was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges. The energy of the structure was then minimized.
-
Ligand Preparation: The three-dimensional structures of the cyclobutylphenyl quinoline derivatives were generated and optimized to find the lowest energy conformation.
-
Grid Generation: A receptor grid was generated around the active site of the DNA gyrase to define the space for the ligand to be docked.
-
Docking and Scoring: The prepared ligands were docked into the receptor grid using Glide's standard precision (SP) or extra precision (XP) mode. The resulting poses were evaluated using Glide's scoring function to estimate the binding affinity.
Free Energy Calculation Protocol
To further refine the binding affinity predictions, free energy calculations were performed using the Prime/MM-GBSA method.[1]
-
Software: The Prime/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) module in the Schrödinger suite was utilized.[1]
-
Methodology: This method calculates the free energy of binding by combining molecular mechanics energy calculations with a continuum solvent model. The final binding free energy is calculated as the difference between the energy of the protein-ligand complex and the sum of the energies of the free protein and ligand.
3D-QSAR Protocol
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted to build a predictive model for the biological activity of the derivatives.
-
Software: The PHASE module was used for the QSAR study.[1]
-
Methodology: A common pharmacophore hypothesis (CPH) was developed.[1] The 3D-QSAR model was generated by aligning the series of compounds and correlating their 3D structural features with their biological activities. This model helps in understanding the structural requirements for optimal activity.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the computational workflows described in this guide.
References
Comparative Toxicity Profiling of Cyclobutylsulfonylbenzene Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative toxicity profiling of novel Cyclobutylsulfonylbenzene derivatives. Due to the limited publicly available data on this specific class of compounds, this document outlines standardized experimental protocols and data presentation formats based on established methodologies for analogous compounds, such as sulfonamides and benzene derivatives. The provided data tables and signaling pathways are illustrative and intended to serve as a template for future studies.
I. Quantitative Toxicity Data Summary
Effective comparison of the toxicity of different chemical entities requires standardized data presentation. The following tables are templates for summarizing key in vitro and in vivo toxicity metrics for this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| CBS-A | HepG2 | MTT | [Insert Data] | 24, 48, 72 |
| A549 | MTT | [Insert Data] | 24, 48, 72 | |
| CBS-B | HepG2 | MTT | [Insert Data] | 24, 48, 72 |
| A549 | MTT | [Insert Data] | 24, 48, 72 | |
| CBS-C | HepG2 | MTT | [Insert Data] | 24, 48, 72 |
| A549 | MTT | [Insert Data] | 24, 48, 72 | |
| Control | Doxorubicin | MTT | [Insert Data] | 24, 48, 72 |
Table 2: In Vivo Acute Oral Toxicity of this compound Derivatives in Rodent Models
| Derivative | Species/Strain | Sex | LD50 (mg/kg) | Observation Period (days) | Key Clinical Signs |
| CBS-A | Sprague-Dawley Rat | Female | [Insert Data] | 14 | [e.g., Lethargy, weight loss] |
| CBS-B | Sprague-Dawley Rat | Female | [Insert Data] | 14 | [e.g., No observable effects] |
| CBS-C | Sprague-Dawley Rat | Female | [Insert Data] | 14 | [e.g., Hypoactivity] |
II. Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and comparison of toxicity data. Below are protocols for key in vitro and in vivo assays.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and A549 (lung carcinoma), are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Cells are then treated with these concentrations for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[2][4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
B. Clonogenic Assay for Long-Term Cytotoxicity
The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to undergo "unlimited" division and form a colony.[5][6] It is a sensitive assay for detecting cytotoxic effects.[7]
-
Cell Seeding: A predetermined number of cells (e.g., 200-1000 cells/well) are seeded in 6-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).
-
Colony Formation: The treatment medium is then replaced with a fresh, compound-free medium, and the cells are incubated for 1-3 weeks to allow for colony formation.[5][6] A colony is typically defined as a cluster of at least 50 cells.[5][6]
-
Colony Staining and Counting: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet.[5][6] The number of colonies in each well is then counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term cytotoxic effect of the compounds.
C. In Vivo Acute Oral Toxicity Testing
Acute oral toxicity studies are conducted to evaluate the adverse effects of a substance after a single oral dose.[8] These studies are typically performed in rodents according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[9][10]
-
Animal Models: Young, healthy adult rodents (e.g., Sprague-Dawley rats), typically of a single sex (usually females), are used.[10][11]
-
Dosage: The test substance is administered in a single dose via oral gavage. The study may start with a limit test, where a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered.[9][11] If toxicity is observed, a stepwise procedure with different dose levels is employed.[9][10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[9][11]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.[8]
III. Visualizations: Workflows and Signaling Pathways
A. Experimental Workflow for In Vitro Toxicity Profiling
The following diagram illustrates a typical workflow for the in vitro toxicity assessment of novel compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
